IGF-1R inhibitor-5
Description
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Properties
CAS No. |
1218777-14-0 |
|---|---|
Molecular Formula |
C14H7Cl2NO3S |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(5E)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H7Cl2NO3S/c15-9-3-1-2-8(12(9)16)10-5-4-7(20-10)6-11-13(18)17-14(19)21-11/h1-6H,(H,17,18,19)/b11-6+ |
InChI Key |
LINLFOKYKLOFSG-IZZDOVSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3 |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of BMS-536924: A Potent Inhibitor of the Insulin-like Growth Factor-1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis and progression of numerous cancers, making it a compelling target for therapeutic intervention. This whitepaper provides a comprehensive technical overview of the discovery and synthesis of BMS-536924, a potent and selective small-molecule inhibitor of IGF-1R and the structurally related insulin receptor (IR). We will delve into the preclinical data that underscore its mechanism of action, biological activity, and pharmacokinetic profile. Detailed experimental protocols and visual representations of key biological and experimental workflows are provided to equip researchers and drug development professionals with a thorough understanding of this significant compound.
Introduction: The Rationale for Targeting IGF-1R
The IGF-1R signaling network is a critical regulator of normal cellular physiology. Upon binding its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of downstream signaling events primarily through the phosphoinositide 3-kinase (PI3K)/Akt and the Ras-mitogen-activated protein kinase (MAPK) pathways.[1][2] This signaling cascade ultimately promotes cell cycle progression, inhibits apoptosis, and enhances cell migration and invasion.[3]
In many malignancies, the IGF-1R pathway is aberrantly activated, contributing to tumor growth and resistance to conventional therapies.[4] Consequently, the development of agents that specifically inhibit IGF-1R has been a major focus of oncology drug discovery. Small molecule tyrosine kinase inhibitors (TKIs) offer the advantage of oral bioavailability and the ability to target the intracellular kinase domain of the receptor.
The Discovery of BMS-536924: A Lead Optimization Journey
BMS-536924, chemically known as (S)-4-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)-3-(4-methyl-6-morpholino-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one, emerged from a focused lead optimization program by Bristol-Myers Squibb. The development of this compound showcases a classic structure-activity relationship (SAR) driven approach to enhance potency, selectivity, and pharmacokinetic properties. While the precise, step-by-step synthesis of the initial hits is proprietary, the evolution to BMS-536924 involved modifications to improve metabolic stability and reduce off-target effects, particularly inhibition of cytochrome P450 enzymes. The morpholine moiety and the specific stereochemistry of the hydroxyethylamino side chain were identified as key for potent and selective inhibition.
Synthesis of BMS-536924
While a detailed, publicly disclosed, step-by-step synthesis protocol for BMS-536924 is not available, the synthesis of structurally related benzimidazole derivatives has been described in the patent literature. The general approach likely involves the condensation of a substituted o-phenylenediamine with a pyridinone derivative bearing a carboxylic acid or its activated equivalent to form the central benzimidazole core. The final key step would involve the coupling of the chiral hydroxyethylamino side chain. The synthesis of key intermediates, such as those for related compounds like Bendamustine, often involves multi-step sequences including nitration, reduction, and cyclization reactions to construct the benzimidazole ring system.
Biological Activity and Mechanism of Action
BMS-536924 is an ATP-competitive inhibitor of the IGF-1R and IR kinases. It exerts its biological effects by blocking the autophosphorylation of these receptors and subsequently inhibiting downstream signaling pathways.
In Vitro Potency and Selectivity
BMS-536924 demonstrates potent inhibition of both IGF-1R and the insulin receptor (IR). It also exhibits activity against other kinases at higher concentrations.
| Target | IC50 (nM) |
| IGF-1R | 100 |
| Insulin Receptor (IR) | 73 |
| FAK | 150 |
| Lck | 341 |
| Table 1: Kinase Inhibitory Profile of BMS-536924. [5][6] |
Cellular Activity
In cellular assays, BMS-536924 effectively inhibits IGF-1-stimulated IGF-1R phosphorylation and downstream signaling, leading to the suppression of Akt and ERK phosphorylation.[6] This inhibition of key survival and proliferation pathways translates into potent anti-proliferative activity in a variety of cancer cell lines. For instance, in CD8-IGF-IR-MCF10A cells, which are engineered to overexpress IGF-1R, BMS-536924 inhibits growth with an IC50 of 0.48 µM.[5] Furthermore, treatment with BMS-536924 has been shown to induce a G0/G1 cell cycle arrest and promote apoptosis.[5]
Preclinical Pharmacokinetics
Preclinical studies in various animal models have demonstrated that BMS-536924 possesses good oral bioavailability.[6] However, significant non-linear pharmacokinetics have been observed in rodents at increasing oral doses.[6] The pharmacokinetic profile of a drug is a critical determinant of its clinical utility, influencing dosing regimens and potential for therapeutic efficacy.
| Species | Bioavailability (%) |
| Mouse | 78 |
| Rat | ~100 |
| Dog | 29 |
| Monkey | 8 |
| Table 2: Oral Bioavailability of BMS-536924 and a Structurally Related Compound (BMS-690514) in Preclinical Species. [7] |
In Vivo Efficacy
The anti-tumor activity of BMS-536924 has been evaluated in various xenograft models. Oral administration of the compound has been shown to significantly inhibit tumor growth in a dose-dependent manner.[6] For example, in a CD8-IGF-1R-MCF10A xenograft model, a 100 mg/kg dose of BMS-536924 resulted in a 76% reduction in tumor volume after two weeks of treatment.[6] In glioma xenograft models, intraperitoneal administration of BMS-536924 at 40 mg/kg led to significant tumor growth inhibition.[8] Importantly, these anti-tumor effects were achieved at well-tolerated doses, with no significant adverse effects on body weight or glucose levels at the time of sacrifice.[6]
Experimental Protocols
IGF-1R Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the activity of IGF-1R by measuring the amount of ADP produced during the kinase reaction.
-
Materials: Recombinant IGF-1R enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT), ATP, substrate (e.g., a synthetic peptide), and ADP-Glo™ Kinase Assay kit.[9]
-
Procedure:
-
In a 384-well plate, add the test compound (BMS-536924) at various concentrations.
-
Add the IGF-1R enzyme and the peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Cellular IGF-1R Phosphorylation Assay
This assay measures the ability of an inhibitor to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context.
-
Materials: Cancer cell line expressing IGF-1R (e.g., MCF-7), serum-free medium, IGF-1 ligand, lysis buffer, antibodies against total IGF-1R and phosphorylated IGF-1R (p-IGF-1R).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of BMS-536924 for 1-2 hours.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting using antibodies to detect the levels of total IGF-1R and p-IGF-1R. A decrease in the p-IGF-1R signal relative to the total IGF-1R signal indicates inhibition of receptor phosphorylation.
-
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay assesses the effect of the inhibitor on cell division by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.
-
Materials: Cancer cell line, 96-well plates, [³H]-thymidine.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a serial dilution of BMS-536924 for 72 hours.
-
Pulse the cells with [³H]-thymidine for the final 3-4 hours of incubation.
-
Harvest the cells onto filter plates and measure the incorporated radioactivity using a scintillation counter. A reduction in radioactivity indicates inhibition of cell proliferation.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of BMS-536924 in a mouse model.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cell line for implantation, BMS-536924 formulation for oral or intraperitoneal administration.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer BMS-536924 at the desired dose and schedule (e.g., once or twice daily by oral gavage). The vehicle used for the control group should be the same as that used to formulate the drug.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Visualizations
Figure 1: Simplified IGF-1R Signaling Pathway.
Figure 2: General Drug Discovery Workflow for Kinase Inhibitors.
Figure 3: Preclinical Experimental Workflow for an IGF-1R Inhibitor.
Conclusion
BMS-536924 represents a significant advancement in the development of small-molecule inhibitors targeting the IGF-1R pathway. Its potent and selective inhibition of IGF-1R and IR, coupled with favorable preclinical pharmacokinetics and robust in vivo anti-tumor efficacy, established it as a valuable tool for cancer research and a promising scaffold for the development of clinical candidates. The comprehensive data available for BMS-536924 provides a clear illustration of the modern drug discovery process for kinase inhibitors, from initial target validation to preclinical proof-of-concept. This technical guide serves as a detailed resource for scientists and researchers working to further understand and therapeutically exploit the IGF-1R signaling axis in oncology and other diseases.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The Mechanisms of Differential Sensitivity to an Insulin-like Growth Factor-1 Receptor Inhibitor (BMS-536924) and Rationale for Combining with EGFR/HER2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. schrodinger.com [schrodinger.com]
- 9. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"IGF-1R inhibitor-5" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of IGF-1R inhibitor-5, a potent small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Furthermore, it outlines detailed experimental protocols for its evaluation and presents key signaling pathways affected by its inhibitory activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and molecular biology.
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, differentiation, and survival.[1] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] this compound (also referred to as compound 19) is a small molecule inhibitor that has demonstrated potent inhibitory activity against IGF-1R.[4][5] This guide provides a detailed technical summary of its chemical and biological characteristics.
Chemical Structure and Properties
This compound is a thiazolidinedione derivative with the chemical name 5-((2,3-dichlorobenzofuran-6-yl)methylene)thiazolidine-2,4-dione. Its chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-((2,3-dichlorobenzofuran-6-yl)methylene)thiazolidine-2,4-dione | N/A |
| Synonyms | This compound, Compound 19 | [4][5] |
| CAS Number | 331652-38-1 | [6] |
| Molecular Formula | C₁₄H₇Cl₂NO₃S | [6] |
| Molecular Weight | 340.18 g/mol | [6] |
| SMILES | O=C1S/C(C(N1)=O)=C/C2=CC=C(C3=C(Cl)C(Cl)=CC=C3)O2 | N/A |
| Melting Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
Pharmacological Properties
This compound is a potent inhibitor of IGF-1R with a reported IC50 of 6 μM.[4][5] The primary mechanism of action for many small molecule IGF-1R inhibitors involves the disruption of the receptor's kinase activity, thereby blocking downstream signaling cascades.[2] While the precise binding mode (e.g., ATP-competitive or allosteric) of this compound has not been explicitly detailed in the available literature, thiazolidinedione-based compounds have been shown to modulate IGF-1R signaling through various mechanisms.[7][8][9]
A critical aspect of any IGF-1R inhibitor is its selectivity over the highly homologous Insulin Receptor (IR), as off-target inhibition of IR can lead to metabolic side effects.[10] The selectivity profile of this compound against IR and other kinases has not been publicly reported.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Insulin-like Growth Factor-1 Receptor (IGF-1R) | [4][5] |
| IC50 | 6 μM | [4][5] |
| Mechanism of Action | Inhibition of IGF-1R kinase activity (presumed) | [2] |
| Binding Affinity (Ki) | Not Reported | N/A |
| Selectivity Profile | Not Reported | N/A |
Signaling Pathways
Inhibition of IGF-1R by this compound is expected to disrupt key downstream signaling pathways that are crucial for cancer cell proliferation and survival. The two primary pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of IGF-1R inhibitors like this compound.
IGF-1R Kinase Assay
This protocol is for determining the in vitro inhibitory activity of a compound against the IGF-1R kinase. A common method is the ADP-Glo™ Kinase Assay.[7][11][12]
Materials:
-
Recombinant human IGF-1R kinase domain
-
IGF1Rtide substrate (e.g., KKKSPGEYVNIEFG)[11]
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of IGF-1R enzyme solution to each well.
-
Add 2 µL of a mixture of the IGF1Rtide substrate and ATP to initiate the reaction. The final concentrations should be optimized, but a starting point could be a substrate concentration near its Km and an ATP concentration near its Km.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line with known IGF-1R expression (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Western blotting is used to assess the effect of the inhibitor on the phosphorylation status of IGF-1R and downstream signaling proteins like Akt and ERK.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time. In some experiments, cells are serum-starved and then stimulated with IGF-1 to assess the inhibition of ligand-induced signaling.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and analyze the band intensities to determine the changes in protein phosphorylation.
Conclusion
This compound is a potent small molecule inhibitor of IGF-1R. Its thiazolidinedione scaffold is a common feature in various biologically active compounds. Further characterization of its detailed pharmacological properties, including its selectivity profile and in vivo efficacy, is warranted to fully assess its therapeutic potential. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to conduct such investigations.
References
- 1. ajol.info [ajol.info]
- 2. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.com [promega.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Highly Selective Dual Insulin Receptor (IR)/Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitor Derived from an Extracellular Signal-regulated Kinase (ERK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IGF1R Kinase Enzyme System [worldwide.promega.com]
- 12. promega.com [promega.com]
The Specificity and Selectivity of IGF-1R Inhibitor-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the target specificity and selectivity of the novel Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitor, designated IGF-1R inhibitor-5. The information presented herein is essential for researchers and drug development professionals engaged in the evaluation and progression of targeted cancer therapeutics.
The insulin-like growth factor (IGF) signaling pathway, primarily mediated through IGF-1R, plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a key factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4] IGF-1R inhibitors are designed to block this signaling cascade, thereby impeding tumor growth and enhancing the efficacy of other anticancer treatments.[2] This document details the inhibitory profile of this compound, its selectivity against the closely related Insulin Receptor (IR), and the methodologies used for its characterization.
Target Specificity and Selectivity Profile
The therapeutic utility of an IGF-1R inhibitor is significantly influenced by its selectivity, particularly against the Insulin Receptor (IR), due to the high degree of homology between the two receptors, especially within their kinase domains.[5][6] Off-target inhibition of IR can lead to undesirable side effects, such as hyperglycemia.[6]
This compound has been characterized through a series of in vitro kinase assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined against a panel of kinases, with a primary focus on IGF-1R and IR.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. IR) |
| IGF-1R | 35 | 2.14 |
| IR (Insulin Receptor) | 75 | 1 |
| ALK | >1000 | >28.5 |
| BTK | >1000 | >28.5 |
| EGFR | >1000 | >28.5 |
| FGFR1 | >1000 | >28.5 |
| FGFR2 | >1000 | >28.5 |
| PKA | >1000 | >28.5 |
Data presented is a representative compilation based on publicly available information for selective IGF-1R inhibitors such as Linsitinib (OSI-906)[7].
The data clearly indicates that this compound is a potent inhibitor of IGF-1R with an IC50 of 35 nM.[7] It exhibits a modest but significant selectivity for IGF-1R over the Insulin Receptor, a common challenge in the development of this class of inhibitors.[3][5] The inhibitor shows minimal activity against a range of other kinases, suggesting a favorable selectivity profile.
Signaling Pathway Inhibition
IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.[2] this compound, by blocking the autophosphorylation of the receptor, effectively abrogates these downstream signaling events.
Caption: IGF-1R signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following is a representative protocol for determining the in vitro kinase inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
1. Objective: To determine the IC50 value of this compound against IGF-1R and other kinases.
2. Materials:
-
Recombinant human IGF-1R kinase domain
-
Eu-labeled anti-His tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (this compound)
-
Kinase buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
3. Methods:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase buffer.
-
In a 384-well plate, add the diluted inhibitor, the Eu-labeled anti-His antibody, and the recombinant IGF-1R kinase.
-
Incubate the mixture at room temperature for 60 minutes to allow the inhibitor to bind to the kinase.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.
-
The data is normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a high concentration of a known potent inhibitor).
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software.
This protocol can be adapted for other kinases to determine the selectivity profile of the inhibitor.
Conclusion
This compound is a potent and selective inhibitor of the IGF-1R kinase. Its ability to discriminate between IGF-1R and the closely related Insulin Receptor, combined with its limited off-target activity, makes it a promising candidate for further preclinical and clinical development in oncology. The methodologies and data presented in this guide provide a solid foundation for the continued investigation of this compound as a targeted anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 3. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
The Binding Affinity of Small Molecule Inhibitors to IGF-1R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical node in cellular signaling pathways implicated in cancer and other diseases. This document offers a comparative analysis of various inhibitors, detailed experimental protocols for measuring binding affinity, and visual representations of the core biological and experimental processes.
Introduction to IGF-1R and Its Inhibition
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, differentiation, and survival.[1][2] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, activating downstream signaling cascades, most notably the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[2][3] Dysregulation of the IGF-1R signaling pathway is a hallmark of many cancers, making it a compelling target for therapeutic intervention.[4]
Small molecule inhibitors of IGF-1R have emerged as a promising class of anti-cancer agents. These compounds typically target the ATP-binding site of the kinase domain or allosteric sites, thereby preventing receptor phosphorylation and subsequent signal transduction.[3] A key parameter in the development of these inhibitors is their binding affinity, often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher affinity and potency of the inhibitor.
This guide focuses on "IGF-1R inhibitor-5," a compound with limited publicly available data, and places it in the context of other known IGF-1R inhibitors to provide a broader understanding of the field.
Quantitative Analysis of IGF-1R Inhibitor Binding Affinity
The following table summarizes the binding affinities of several small molecule inhibitors of IGF-1R. The data has been compiled from various sources and is presented to facilitate a comparative analysis. It is important to note that IC50 values can vary depending on the assay conditions (e.g., ATP concentration in biochemical assays).
| Compound Name | Type of Inhibition | Target | Binding Affinity (IC50/Kd/Ki) | Reference |
| This compound (Compound 19) | Not specified | IGF-1R | IC50: 6 µM | MedChemExpress |
| Compound 1 | Allosteric | IGF-1R | IC50: 10 µM (biochemical) | [5] |
| Compound 2 | Allosteric | IGF-1R | IC50: 2.5 µM (biochemical) | [5] |
| Compound 3 | Allosteric | IGF-1R | IC50: 6.0 µM (biochemical) | [5] |
| Compound 6 | Allosteric | IGF-1R | IC50: 0.9 µM (biochemical) | [5] |
| Compound 10 | Allosteric | IGF-1R | IC50: 0.4 µM (biochemical) | [5] |
| Compound 11 | Allosteric | IGF-1R | IC50: 0.2 µM (biochemical) | [5] |
| Compound 12 | Allosteric | IGF-1R | IC50: 3.5 µM (biochemical) | [5] |
| Linsitinib (OSI-906) | ATP-competitive | IGF-1R/IR | IC50: 35 nM (IGF-1R), 75 nM (IR) | [6] |
| BMS-536924 | ATP-competitive | IGF-1R/IR | IC50: 100 nM (IGF-1R), 73 nM (IR) | MedChemExpress |
| NVP-AEW541 | ATP-competitive | IGF-1R/IR | IC50: 150 nM (IGF-1R), 140 nM (IR) | MedChemExpress |
| GSK1838705A | ATP-competitive | IGF-1R/IR/ALK | IC50: 2.0 nM (IGF-1R), 1.6 nM (IR), 0.5 nM (ALK) | MedChemExpress |
Disclaimer: The data for "this compound (Compound 19)" is from a commercial vendor and lacks a primary literature citation. The other compounds are from a peer-reviewed publication and vendor websites.
Experimental Protocols
Accurate determination of binding affinity is crucial for the characterization of inhibitors. Below are detailed methodologies for key experiments used to assess the interaction between small molecule inhibitors and IGF-1R.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human IGF-1R kinase domain
-
IGF-1Rtide peptide substrate
-
ATP
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare a 2X kinase buffer. Dilute the IGF-1R enzyme and substrate in 1X kinase buffer. Prepare a serial dilution of the test inhibitor in 1X kinase buffer. Prepare the ATP solution in 2X kinase buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the test inhibitor solution or vehicle control. Add 10 µL of the enzyme/substrate mix to each well.
-
Initiation of Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the substrate for luciferase. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Phosphorylation Assay (Sandwich ELISA)
This assay measures the level of IGF-1R phosphorylation at a specific tyrosine residue in a cellular context, providing an indication of the inhibitor's efficacy in a more biologically relevant system.
Materials:
-
Human cancer cell line expressing IGF-1R (e.g., MCF-7)
-
Cell culture medium and supplements
-
IGF-1 ligand
-
Test inhibitor
-
Cell Lysis Buffer
-
PathScan® Phospho-IGF-I Receptor beta (Tyr1131) Sandwich ELISA Kit (Cell Signaling Technology) or similar
-
96-well plate reader for absorbance
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for a few hours.
-
Inhibitor Treatment: Pretreat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to induce IGF-1R phosphorylation.
-
Cell Lysis: Aspirate the media and lyse the cells with Cell Lysis Buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
Add 100 µL of cell lysate to the wells of the ELISA plate pre-coated with a capture antibody for IGF-1R.
-
Incubate according to the kit instructions.
-
Wash the wells.
-
Add the detection antibody (e.g., anti-phospho-tyrosine antibody).
-
Incubate and wash.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash.
-
Add the substrate solution and allow the color to develop.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Normalize the phospho-IGF-1R signal to the total protein concentration in each lysate. Calculate the percent inhibition of phosphorylation for each inhibitor concentration and determine the cellular IC50 value.
Visualizing Pathways and Processes
IGF-1R Signaling Pathway
The following diagram illustrates the major signaling cascades activated by IGF-1R.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
The Downstream Cascade: A Technical Guide to the Signaling Effects of IGF-1R Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its signaling cascade is primarily activated by the binding of its ligands, IGF-1 and IGF-2. Dysregulation of the IGF-1R pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of the downstream signaling effects of IGF-1R inhibition, offering a comprehensive resource for researchers and drug development professionals. We will delve into the core signaling pathways, present quantitative data on the effects of inhibitors, detail key experimental protocols, and visualize these complex interactions.
The inhibition of IGF-1R autophosphorylation is the primary mechanism of action for IGF-1R inhibitors.[1] This blockade prevents the recruitment and phosphorylation of crucial adaptor proteins, such as Insulin Receptor Substrate (IRS) and Shc, thereby attenuating downstream signaling.[2] The two major signaling axes affected are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/Mitogen-activated protein kinase (MAPK) pathway.[3]
Core Signaling Pathways Affected by IGF-1R Inhibition
Upon ligand binding, IGF-1R undergoes a conformational change, leading to the autophosphorylation of tyrosine residues in its intracellular kinase domain. This event creates docking sites for substrate proteins, initiating a cascade of downstream signaling events.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation. Activated IGF-1R recruits and phosphorylates IRS proteins, which in turn activate PI3K. PI3K then converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which promotes protein synthesis and cell growth while inhibiting apoptosis.[4] IGF-1R inhibitors effectively block the initial phosphorylation of IRS, leading to a significant reduction in Akt and mTOR activity.[5]
The Ras/Raf/MEK/ERK (MAPK) Pathway
The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is crucial for cell proliferation, differentiation, and survival. Upon activation, IGF-1R can also recruit the adaptor protein Shc, which in turn activates the Ras GTPase. This initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the activity of various transcription factors, driving the expression of genes involved in cell cycle progression.[6] Inhibition of IGF-1R disrupts this cascade, leading to decreased ERK phosphorylation and a subsequent halt in cell cycle progression.[7]
Below is a Graphviz diagram illustrating the IGF-1R signaling pathways and the points of intervention by an IGF-1R inhibitor.
Quantitative Effects of IGF-1R Inhibitors
The efficacy of IGF-1R inhibitors can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for several representative IGF-1R inhibitors.
Table 1: Inhibitory Potency (IC50) of Selected IGF-1R Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| Linsitinib (OSI-906) | IGF-1R / IR | 35 / 75 | [8] |
| NVP-AEW541 | IGF-1R / IR | 150 / 140 | [1] |
| BMS-536924 | IGF-1R / IR | 100 / 73 | [1] |
| Picropodophyllin | IGF-1R | 1 | [1] |
| Ceritinib (LDK378) | ALK / IGF-1R / IR | 0.2 / 8 / 7 | [1] |
| GSK1838705A | IGF-1R / IR / ALK | 2.0 / 1.6 / 0.5 | [9] |
Table 2: Cellular Effects of IGF-1R Inhibition
| Inhibitor | Cell Line | Effect | Quantitative Data | Reference(s) |
| Linsitinib (OSI-906) | CNE-2 (Nasopharyngeal Carcinoma) | Inhibition of Cell Proliferation | IC50 = 0.387 µM | [10] |
| Linsitinib (OSI-906) | SUNE-1 (Nasopharyngeal Carcinoma) | Inhibition of Cell Proliferation | IC50 = 0.381 µM | [10] |
| OSI-906 | HEK293 | Decreased Cell Viability (with IGF-1R siRNA) | 28% decrease at 72h | [11] |
| OSI-906 | MCF7 (Breast Cancer) | Decreased Cell Viability (with IGF-1R siRNA) | 10% decrease at 72h | [11] |
| Unnamed Inhibitor | MCF-7 (Breast Cancer) | Increased Apoptosis | 42.8% apoptotic cells vs. 9.1% in control | [6] |
| Unnamed Inhibitor | MCF-7 (Breast Cancer) | G1 Phase Arrest | 64.3% in G1 vs. 35.5% in control | [6] |
| OSI-906 | A375M (Melanoma) | Increased TMZ-induced Apoptosis | Substantial increase 72h post-TMZ | [12] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the effects of IGF-1R inhibitors. This section provides detailed methodologies for essential assays.
Western Blot Analysis for Protein Phosphorylation
Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the IGF-1R signaling cascade.
Experimental Workflow Diagram
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of IGF-1R inhibitor for the specified duration. In some experiments, cells may be serum-starved prior to stimulation with IGF-1.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of IGF-1R, Akt, and ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Kinase assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of IGF-1R.
Protocol (based on ADP-Glo™ Kinase Assay): [3]
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT). Dilute the IGF-1R enzyme, substrate (e.g., IGF1Rtide peptide), ATP, and test compounds in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the test inhibitor or DMSO control. Add 2 µl of the diluted IGF-1R enzyme. Add 2 µl of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Cell viability assays are used to assess the cytotoxic or cytostatic effects of IGF-1R inhibitors on cancer cells.
Protocol (MTT Assay): [13]
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the IGF-1R inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Inhibition of the IGF-1R signaling pathway represents a promising strategy in oncology. A thorough understanding of the downstream effects on the PI3K/Akt and MAPK pathways is crucial for the development of effective and targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of IGF-1R-targeted cancer treatment. The continued investigation into the intricate signaling networks governed by IGF-1R will undoubtedly pave the way for novel therapeutic combinations and improved patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. promega.com [promega.com]
- 4. IGF1R inhibition enhances the therapeutic effects of Gq/11 inhibition in metastatic uveal melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. IGF-1R promotes the expression of cyclin D1 protein and accelerates the G1/S transition by activating Ras/Raf/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IGF-1R inhibition induces schedule-dependent sensitization of human melanoma to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of an IGF-1R Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of a representative small molecule IGF-1R tyrosine kinase inhibitor.
Note: The compound "IGF-1R inhibitor-5" is not a publicly recognized designation. Therefore, this guide utilizes data from well-characterized, exemplary IGF-1R inhibitors such as Linsitinib (OSI-906) and NVP-AEW541 to illustrate the characterization process.
Data Presentation: Inhibitor Activity Profile
The in vitro activity of an IGF-1R inhibitor is assessed through a series of quantitative assays to determine its potency, selectivity, and cellular effects. The data below is a composite representation from multiple public sources on exemplary inhibitors.
Table 1: Biochemical Potency and Selectivity
| Compound Example | Target | IC50 (nM) | Assay Type | Notes |
| Linsitinib (OSI-906) | IGF-1R | 35 | Cell-free kinase assay | Potent inhibitor of IGF-1R kinase activity.[1][2] |
| Insulin Receptor (IR) | 75 | Cell-free kinase assay | ~2-fold selectivity for IGF-1R over IR.[1][2] | |
| NVP-AEW541 | IGF-1R | 86 - 150 | Cell-free / Cellular kinase assay | Selective at the cellular level.[3][4] |
| Insulin Receptor (IR) | 140 - 2300 | Cell-free / Cellular kinase assay | ~27-fold more potent against IGF-1R in cellular assays.[3] | |
| BMS-536924 | IGF-1R | 100 | Cell-free kinase assay | Dual inhibitor of IGF-1R and IR.[5][6] |
| Insulin Receptor (IR) | 73 | Cell-free kinase assay | Slightly more potent against IR.[5][6] |
Table 2: Cellular Activity Profile
| Compound Example | Cell Line | Assay Type | Endpoint | IC50 / EC50 (µM) |
| Linsitinib (OSI-906) | Various (e.g., NSCLC, Colorectal) | Cell Proliferation (CellTiter-Glo) | Inhibition of cell growth | 0.021 - 0.810[1] |
| NVP-AEW541 | MCF-7 (Breast Cancer) | Cell Proliferation | Inhibition of cell growth | 1.64[3][4] |
| Neuroblastoma Cell Lines | Cell Proliferation | Inhibition of cell growth | 0.4 - 6.8[7] | |
| BMS-536924 | CD8-IGF-IR-MCF10A | Cell Growth | Inhibition of cell growth | 0.48[5] |
Signaling Pathway and Experimental Workflow
IGF-1R Signaling Pathway
The diagram below illustrates the canonical IGF-1R signaling cascade and the point of intervention for a tyrosine kinase inhibitor.
In Vitro Characterization Workflow
The following diagram outlines the typical experimental workflow for the in vitro characterization of a novel IGF-1R inhibitor.
Experimental Protocols
In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human IGF-1R kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test Inhibitor (e.g., "this compound") dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare a 2X kinase buffer solution. Dilute the IGF-1R enzyme and substrate in 1X kinase buffer.
-
Compound Plating: Dispense test inhibitor solutions at various concentrations into the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Add the IGF-1R enzyme and substrate mixture to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for 60-90 minutes at 30°C with gentle shaking.
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (CellTiter-Glo® Format)
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[1]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, NCI-H292)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Inhibitor dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the diluted inhibitor to the appropriate wells. Include DMSO vehicle control wells.
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.[5]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability relative to the DMSO control. Determine the EC50 value by plotting the results in a dose-response curve.
Western Blot for Pathway Analysis
This method is used to detect the phosphorylation status of IGF-1R and its key downstream signaling proteins, confirming target engagement and mechanism of action within the cell.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Test Inhibitor
-
IGF-1 ligand
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system (e.g., PVDF membranes)
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Phospho-IGF-1R (Tyr1135/1136)
-
Total IGF-1R
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL Chemiluminescent Substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-24 hours.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the inhibitor (or DMSO vehicle) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 10-50 ng/mL) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[9]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel for electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Signal Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using a digital imaging system.[9]
-
Analysis: Quantify band intensities. Analyze the ratio of phosphorylated protein to total protein to determine the effect of the inhibitor on IGF-1R signaling. Use β-Actin for normalization of protein loading.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 2. scribd.com [scribd.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 4. youtube.com [youtube.com]
- 5. ch.promega.com [ch.promega.com]
- 6. promega.com [promega.com]
- 7. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Technical Guide: The Role of Small Molecule IGF-1R Inhibitors in Apoptosis Induction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "IGF-1R inhibitor-5" is not a recognized designation in scientific literature. This guide will therefore focus on the general class of small molecule Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, using well-documented examples such as Picropodophyllin (PPP), Linsitinib (OSI-906), and NVP-AEW541 to illustrate the core principles, mechanisms, and methodologies related to their pro-apoptotic effects.
Introduction: The IGF-1R Signaling Axis and Apoptosis Evasion
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase receptor that plays a pivotal role in cellular growth, proliferation, and survival.[1] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events.[2]
Two major downstream signaling pathways are critical for mediating the anti-apoptotic effects of IGF-1R activation:
-
The PI3K/Akt Pathway: This is a central pro-survival pathway. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad (a Bcl-2 family member) and Forkhead box O (FOXO) transcription factors, thereby promoting cell survival.[3]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily associated with cell proliferation but also contributes to survival.[4] Activated IGF-1R can also lead to the activation of the Ras/MAPK cascade, which ultimately results in the phosphorylation of ERK. Active ERK can phosphorylate various substrates that regulate gene expression and prevent apoptosis.[4]
In many cancer types, the IGF-1R signaling pathway is overactive, contributing significantly to tumorigenesis and resistance to therapy by allowing cancer cells to evade apoptosis.[3] Consequently, inhibiting IGF-1R has emerged as a promising therapeutic strategy to suppress tumor growth and re-sensitize cancer cells to apoptotic stimuli.[1]
Mechanism of Action: How IGF-1R Inhibitors Induce Apoptosis
Small molecule IGF-1R inhibitors are typically ATP-competitive agents that target the tyrosine kinase domain of the receptor's β-subunit.[1] By binding to this domain, they prevent the ATP-dependent autophosphorylation of the receptor that is essential for its activation.[5] This blockade has several critical downstream consequences that converge to promote apoptosis:
-
Inhibition of Pro-Survival Signaling: The primary mechanism is the shutdown of the PI3K/Akt and MAPK pathways.[4] Dephosphorylation of Akt relieves the inhibition of pro-apoptotic proteins like Bad, allowing them to promote the release of cytochrome c from mitochondria.[3]
-
Activation of Caspases: The inhibition of survival signals ultimately leads to the activation of the caspase cascade, the central executioners of apoptosis.[6] This is often observed through the cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7).[2][6]
-
Modulation of Bcl-2 Family Proteins: Inhibition of IGF-1R signaling can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, studies have shown that treatment with the inhibitor NVP-AEW541 leads to an increase in the expression of the pro-apoptotic protein Bax.[7]
-
Cleavage of PARP: A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3. This event is frequently used as a marker for apoptosis in cells treated with IGF-1R inhibitors.[8]
The culmination of these events is the dismantling of the cell through the orderly process of apoptosis.
Figure 1. IGF-1R signaling pathway and the mechanism of apoptosis induction by an IGF-1R inhibitor.
Quantitative Data Summary
The efficacy of IGF-1R inhibitors varies across different cancer cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50) for cell viability and direct measures of apoptosis.
Table 1: IC50 Values of Representative IGF-1R Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| Picropodophyllin (PPP) | RH30 / RD | Rhabdomyosarcoma | ~0.1 µM | [9] |
| DU145 | Prostate Cancer | 0.802 µM | [10] | |
| LNCaP | Prostate Cancer | 0.899 µM | [10] | |
| Linsitinib (OSI-906) | Various | Multiple Cancers | 0.021 - 0.810 µM | [11] |
| NVP-AEW541 | Panel of 10 lines | Neuroblastoma | 0.4 - 6.8 µM | [12] |
Table 2: Quantitative Apoptosis Induction by IGF-1R Inhibitors
| Inhibitor | Cell Line | Assay | Treatment Details | Result | Reference |
| Picropodophyllin (PPP) | DU145 | Annexin V/PI | 1.0 µM for 24h | 18.33% apoptotic cells (vs 6.86% control) | [10] |
| LNCaP | Annexin V/PI | 1.0 µM for 24h | 13.10% apoptotic cells (vs 4.90% control) | [10] | |
| Linsitinib (OSI-906) | IGF-1R expressing | Caspase-Glo 3/7 | 63,225 ng/mL | 6.68-fold increase in caspase activity | [2] |
| NVP-AEW541 | MDA-MB-231 | Annexin V/PI | NVP-AEW541 alone | 30.8% apoptotic cells | [7] |
| BT-549 | Annexin V/PI | NVP-AEW541 alone | 18.2% apoptotic cells | [7] |
Key Experimental Protocols
Evaluating the pro-apoptotic role of an IGF-1R inhibitor involves a series of standard in vitro assays.
Figure 2. Standard experimental workflow for evaluating the pro-apoptotic effect of an IGF-1R inhibitor.
Cell Viability Assay (MTS Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the IGF-1R inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1][3]
-
MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well.[13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[1]
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed 1-5 x 10⁵ cells in 60-mm dishes or 6-well plates. Treat with the IGF-1R inhibitor at desired concentrations (e.g., 1x and 3x IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated negative control.[15]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling and apoptotic pathways.
-
Cell Lysis: After treatment with the IGF-1R inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[4]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Key targets include:
-
Phospho-IGF-1R (p-IGF-1R)
-
Total IGF-1R
-
Phospho-Akt (Ser473) (p-Akt)
-
Total Akt
-
Cleaved Caspase-3
-
Cleaved PARP
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.[4]
Conclusion
Small molecule inhibitors targeting the IGF-1R kinase domain are potent inducers of apoptosis in cancer cells that are dependent on this signaling pathway for survival. By disrupting the downstream PI3K/Akt and MAPK pro-survival cascades, these inhibitors effectively re-engage the intrinsic apoptotic machinery. The experimental protocols detailed herein provide a robust framework for researchers to evaluate the efficacy and elucidate the mechanisms of novel IGF-1R inhibitors in preclinical drug development. The quantitative data from representative inhibitors like Picropodophyllin, Linsitinib, and NVP-AEW541 confirm that IGF-1R inhibition leads to significant decreases in cell viability and corresponding increases in apoptotic markers across a range of cancer types.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The insulin-like growth factor-I receptor kinase inhibitor NVP-AEW541 induces apoptosis in acute myeloid leukemia cells exhibiting autocrine insulin-like growth factor-I secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-Targeting IGF-1R and Autophagy Enhances the Effects of Cell Growth Suppression and Apoptosis Induced by the IGF-1R Inhibitor NVP-AEW541 in Triple-Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 8. mcgill.ca [mcgill.ca]
- 9. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
A Preclinical Technical Guide to IGF-1R Inhibition: Spotlight on Linsitinib (OSI-906)
A Note on "IGF-1R inhibitor-5": Initial searches for a specific compound designated "this compound" yielded limited publicly available preclinical data beyond its identification as a chemical entity (CAS No. 331652-38-1) with a reported IC50 of 6 μM. Due to this scarcity of in-depth research findings, this guide will focus on a well-characterized, clinically evaluated IGF-1R inhibitor, Linsitinib (OSI-906) , as a representative example to fulfill the core requirements of a detailed technical overview.
Introduction to Linsitinib (OSI-906)
Linsitinib (OSI-906) is a potent and orally bioavailable small-molecule dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The rationale for targeting the IGF-1R pathway stems from its critical role in tumor cell proliferation, survival, and resistance to anti-cancer therapies.[2][3] Linsitinib has been evaluated in numerous preclinical models and has advanced to clinical trials, making it an excellent case study for understanding the preclinical evaluation of IGF-1R inhibitors.[2][4]
Mechanism of Action
Linsitinib functions as an ATP-competitive kinase inhibitor, targeting the catalytic activity of both IGF-1R and the highly homologous insulin receptor.[5] By binding to the kinase domain, it prevents receptor autophosphorylation upon ligand (IGF-1 and IGF-2) binding.[2][6] This initial blockade abrogates the downstream activation of two major signaling cascades crucial for cancer cell growth and survival: the PI3K/AKT/mTOR pathway and the Ras/Raf/MAPK pathway.[4][6] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis.[3][7]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of Linsitinib (OSI-906).
Table 1: In Vitro Inhibitory Activity of Linsitinib
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| IGF-1R (cell-free) | 35 nM | Purified recombinant kinase | [1] |
| Insulin Receptor (IR) (cell-free) | 75 nM | Purified recombinant kinase | [1] |
| IGF-1R Autophosphorylation (cellular) | 24 nM | 3T3 cells transfected with human IGF-1R | [4] |
| Downstream Signaling (pAkt, pERK1/2, pS6K) | 28 - 130 nM | Various tumor cell lines | [8] |
| Cell Proliferation | 21 - 810 nM | Panel of NSCLC, CRC, pancreatic, and breast cancer lines | [8] |
Table 2: In Vivo Antitumor Efficacy of Linsitinib in Xenograft Models
| Xenograft Model | Dose & Schedule | Outcome | Reference |
| IGF-1R-driven model | 25 mg/kg, PO, QD | 60% Tumor Growth Inhibition (TGI) | [8] |
| IGF-1R-driven model | 75 mg/kg, PO, QD | 100% TGI, 55% tumor regression | [8] |
| GEO (colon carcinoma) | 60 mg/kg, PO, single dose | 80% inhibition of p-IGF-1R for up to 24h | [6] |
| NCI-H292 (NSCLC) | 60 mg/kg, PO, QD | Significant tumor growth inhibition | [9] |
| MKN28 (gastric cancer) | 20 mg/kg, PO, QD | Significant tumor growth inhibition (enhanced with ZSTK474) | [10] |
Table 3: Pharmacokinetic Parameters of Linsitinib in Animal Models
| Species | Elimination Half-Life (t½) | Reference |
| Mouse (CD-1) | 2.14 hours | [8] |
| Rat (Sprague-Dawley) | 2.64 hours | [8] |
| Dog | 1.18 hours | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Linsitinib and a typical experimental workflow for its evaluation.
Figure 1. Simplified IGF-1R signaling pathway and the inhibitory action of Linsitinib (OSI-906).
Figure 2. General workflow for the preclinical evaluation of an IGF-1R inhibitor like Linsitinib.
Detailed Experimental Protocols
The following are representative protocols based on methodologies cited in preclinical studies of Linsitinib.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified IGF-1R kinase domain.
-
Materials:
-
96-well ELISA plates
-
Poly(Glu:Tyr) substrate
-
Recombinant human IGF-1R kinase domain
-
Linsitinib (OSI-906) at various concentrations
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate
-
Plate reader (405/490 nm)
-
-
Procedure:
-
Coat 96-well plates with poly(Glu:Tyr) substrate and incubate overnight.
-
Wash plates to remove unbound substrate.
-
Add recombinant IGF-1R kinase domain to each well.
-
Add serial dilutions of Linsitinib (or vehicle control) to the wells and pre-incubate.
-
Initiate the kinase reaction by adding a solution containing ATP. Incubate at room temperature.
-
Stop the reaction and wash the plates to remove non-phosphorylated components.
-
Add HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to detect phosphorylated substrate.
-
Wash plates to remove unbound antibody.
-
Add ABTS substrate and measure the absorbance at 405/490 nm.
-
Calculate the percent inhibition for each Linsitinib concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[8]
-
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
-
Materials:
-
Tumor cell lines (e.g., GEO, HT-29)
-
96-well clear-bottom, opaque-walled plates
-
Appropriate cell culture media with 10% FBS
-
Linsitinib (OSI-906) at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Linsitinib or DMSO vehicle control.
-
Incubate the plates for 3 days under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of cell culture medium in the well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the fraction of maximal proliferation by normalizing the signal from treated cells to that of vehicle-treated cells.[8]
-
This protocol is used to detect the phosphorylation status of IGF-1R and downstream proteins like AKT and ERK in response to inhibitor treatment.
-
Materials:
-
Tumor cell lines (e.g., IGF-1R transfected 3T3 cells)
-
Linsitinib (OSI-906)
-
IGF-1 ligand
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Digital imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight if necessary. Treat with desired concentrations of Linsitinib for a specified time (e.g., 2-24 hours). Stimulate with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before harvesting.[11]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and capture the signal using a digital imager. Analyze band intensity relative to total protein or a loading control like actin.[11][12]
-
Conclusion
The preclinical data for Linsitinib (OSI-906) demonstrate a potent and selective inhibitory profile against IGF-1R and IR, translating from biochemical and cellular assays to significant antitumor efficacy in vivo. The methodologies described provide a standard framework for the evaluation of novel IGF-1R inhibitors. This comprehensive preclinical package, including quantitative measures of activity, detailed protocols, and an understanding of the target pathway, is essential for the rational progression of such targeted therapies into clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: In Vitro Profiling of IGF-1R Inhibitor-5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[1][2][3] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][4][5] This application note provides detailed protocols for the in vitro characterization of "IGF-1R inhibitor-5," a small molecule designed to target the kinase activity of IGF-1R. The included assays are designed to determine the inhibitor's potency, its effect on cellular signaling pathways, and its impact on cancer cell viability.
IGF-1R Signaling Pathway
Upon binding its ligand (e.g., IGF-1), the IGF-1R undergoes autophosphorylation, which activates its tyrosine kinase domain.[6][7] This initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[1][2][5] IGF-1R inhibitors block this process by preventing receptor autophosphorylation, thereby inhibiting these downstream signals.[1][2]
Experimental Workflow Overview
The characterization of this compound involves a multi-step process. It begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target effects in a cellular environment and to assess the functional outcome on cell viability.
Data Presentation
Quantitative results from the biochemical and cell-based assays should be summarized to compare the potency and efficacy of the test inhibitor.
| Compound | Biochemical IC50 (nM) [IGF-1R] | Cellular GI50 (µM) [MCF-7 Cells] |
| This compound | 45 | 2.5 |
| Linsitinib (Control) | 35[8] | 2.2 |
Table 1: Example data summary for this compound compared to a known control inhibitor, Linsitinib. IC50 (half-maximal inhibitory concentration) measures potency against the purified enzyme. GI50 (half-maximal growth inhibition) measures the effect on cell proliferation.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted to a luminescent signal.[9][10]
Materials:
-
IGF-1R Kinase Enzyme System (Promega, V3581)
-
ADP-Glo™ Kinase Assay (Promega, V9101)
-
This compound, dissolved in DMSO
-
White, opaque 384-well assay plates
Protocol:
-
Prepare Reagents : Dilute the IGF-1R enzyme, substrate peptide, and ATP in the provided kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[10]
-
Inhibitor Dilution : Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.
-
Kinase Reaction :
-
Add 1 µL of inhibitor dilution (or DMSO vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted IGF-1R enzyme.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Signal Generation :
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition : Read the luminescence using a plate reader.
-
Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based Western Blot Analysis
This protocol is used to assess the phosphorylation status of IGF-1R and downstream targets like Akt and ERK in inhibitor-treated cells.[1]
Materials:
-
MCF-7 breast cancer cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human IGF-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-p-Akt (Ser473), anti-Akt, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Seeding : Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.[1]
-
Serum Starvation : Replace the growth medium with a serum-free medium and incubate for 18-24 hours.
-
Inhibitor Treatment : Treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 µM) for 2-4 hours. The 0 µM well should contain the same concentration of DMSO as the other wells.[1]
-
Ligand Stimulation : Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes to induce IGF-1R phosphorylation.
-
Cell Lysis :
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[1]
-
Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer :
-
Normalize all samples to the same protein concentration (e.g., 30 µg) and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection : Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., RD-ES, MCF-7)
-
Complete growth medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment : Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value using non-linear regression.
References
- 1. benchchem.com [benchchem.com]
- 2. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 3. Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. IGF-I Receptor beta (111A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for In Vivo Studies of IGF-1R Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "IGF-1R inhibitor-5" is not extensively documented in publicly available scientific literature. Therefore, these application notes and protocols are based on the established characteristics and in vivo applications of other well-studied small molecule inhibitors of the Insulin-Like Growth Factor 1 Receptor (IGF-1R), such as Linsitinib (OSI-906) and NVP-AEW541. The provided dosage information should be considered as a starting point for study design with a novel compound.
Introduction and Mechanism of Action
The Insulin-Like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[1][2] Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, triggering downstream signaling cascades.[3][4] The two primary signaling pathways activated by IGF-1R are the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is also involved in cell growth and differentiation.[5][6][7]
In many types of cancer, the IGF-1R signaling pathway is overactive, contributing to tumor growth and resistance to therapy.[5][8][9] Small molecule IGF-1R inhibitors are designed to block the tyrosine kinase activity of the receptor, thereby preventing the downstream signaling events that promote cancer cell proliferation and survival.[8] These inhibitors typically compete with ATP for binding to the kinase domain of the IGF-1R.
Below is a diagram illustrating the IGF-1R signaling pathway and the point of intervention for a small molecule inhibitor.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. pnas.org [pnas.org]
- 7. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are IGF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for IGF-1R Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of specific Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors in various mouse models of disease. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of IGF-1R inhibitors.
Introduction to IGF-1R Inhibition
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.[3][4] Inhibition of IGF-1R has emerged as a promising therapeutic strategy, with several small molecule inhibitors and monoclonal antibodies being investigated in preclinical and clinical settings.[5][6] This document focuses on the application of two well-characterized small molecule IGF-1R inhibitors, Picropodophyllin (PPP) and Linsitinib (OSI-906), in mouse models.
IGF-1R Signaling Pathway
The binding of ligands, primarily IGF-1 and IGF-2, to IGF-1R triggers a conformational change and autophosphorylation of the receptor's intracellular tyrosine kinase domain.[7] This initiates a cascade of downstream signaling events, principally through the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.[1][8][9] These pathways ultimately regulate gene transcription and protein synthesis, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[2][7]
Figure 1: Simplified IGF-1R Signaling Pathway.
Application Note 1: Picropodophyllin (PPP) in Cancer Mouse Models
Inhibitor: Picropodophyllin (PPP) Mechanism of Action: A selective and reversible inhibitor of IGF-1R autophosphorylation.[10] It has been shown to suppress downstream signaling through both the AKT and MAPK pathways.[5][11] Applications: Evaluation of anti-tumor efficacy in various cancer models, including nasopharyngeal carcinoma, rhabdomyosarcoma, uveal melanoma, and lung cancer.[3][11][12][13]
Quantitative Data Summary
| Mouse Model | Cancer Type | PPP Dose & Route | Treatment Schedule | Key Findings | Reference |
| Nude Mice | Nasopharyngeal Carcinoma (CNE-2 xenograft) | Not specified (Intraperitoneal) | Not specified | Significant suppression of tumor growth. | [3] |
| SCID Mice | Rhabdomyosarcoma (RMS xenograft) | Not specified (Intraperitoneal) | Not specified | Smaller tumors and decreased bone marrow seeding. | [11] |
| 5T33MM Mice | Multiple Myeloma | Not specified | Not specified | 77% reduction in bone marrow tumor burden; 90% reduction in serum paraprotein; 60% reduction in microvessel density; significant increase in survival (28 vs. 18 days). | [14] |
| A/J Mice | Lung Tumorigenesis (Benzo[a]pyrene induced) | 4 mg/ml (Nasal inhalation) | Not specified | 52% decrease in tumor multiplicity; 78% decrease in tumor load. | [12] |
| SCID Mice | Uveal Melanoma (OCM-3 & OCM-8 xenografts) | Not specified (Oral) | Not specified | Inhibition of tumor growth; decreased VEGF expression. | [13] |
| C57BL/6 Mice | Lung Cancer (Tc1 cells) | Not specified (Intraperitoneal) | When tumors became palpable | Improved efficacy of chemoimmunotherapy. | [15] |
| A549 Xenograft | Non-small cell lung cancer | Not specified | Not specified | Induced mitotic block in tumor cells. | [5] |
Experimental Protocol: PPP Administration in a Xenograft Mouse Model
This protocol is a general guideline based on published studies. Specific parameters should be optimized for each experimental model.
1. Materials:
-
Picropodophyllin (PPP)
-
Vehicle (e.g., DMSO, as specified in literature for the specific application)
-
Syringes and needles for injection
-
Animal balance
-
Calipers for tumor measurement
-
Appropriate mouse strain with tumor xenografts
2. Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
Randomization: Randomize mice into control and treatment groups.
-
Drug Preparation: Prepare a stock solution of PPP in a suitable vehicle. Further dilute to the final working concentration immediately before use.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Based on a reported in vivo study, a dose of 20 mg/kg administered every 12 hours can achieve complete inhibition of IGF-1R-dependent tumor growth in SCID mice.[10]
-
Oral Gavage: As demonstrated in uveal melanoma xenografts, oral administration can effectively inhibit tumor growth.[13] The specific dosage and vehicle should be determined based on tolerability and efficacy studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint: At the end of the study, euthanize mice and collect tumors and other tissues for further analysis (e.g., Western blot for p-IGF-1R, immunohistochemistry for proliferation and apoptosis markers).
Application Note 2: Linsitinib (OSI-906) in Various Mouse Models
Inhibitor: Linsitinib (OSI-906) Mechanism of Action: A potent, orally bioavailable dual inhibitor of the IGF-1R and Insulin Receptor (IR) tyrosine kinases.[6] Applications: Evaluation of therapeutic potential in cancer, renal ischemia-reperfusion injury, and thyroid eye disease models.[16][17][18]
Quantitative Data Summary
| Mouse Model | Disease Model | Linsitinib Dose & Route | Treatment Schedule | Key Findings | Reference |
| IGF-1R-driven Xenograft | Cancer | 25 mg/kg & 75 mg/kg (Oral) | Once daily for 14 days | 25 mg/kg: 60% tumor growth inhibition (TGI); 75 mg/kg: 100% TGI and 55% regression. | [16][19] |
| NCI-H292 Xenograft | Non-small cell lung cancer | 60 mg/kg (Oral) | Daily | Significant tumor growth inhibition. | [20] |
| HCC1143 Xenograft | Triple-Negative Breast Cancer | 25 mg/kg (Oral gavage) | Daily for 78 days | No effect on tumor formation or growth. | |
| Wild-type Mice | Renal Ischemia-Reperfusion Injury | 20 mg/kg (Oral) | Once a day for 3 days before injury | Improved survival (0% mortality vs. 33% in vehicle); improved postoperative clinical wellbeing. | [17] |
| BALB/c Mice | Thyroid Eye Disease (Graves' Disease model) | 10 mg/kg (Oral gavage) | Daily for 4 weeks | Prevents development and progression of the disease. | [18] |
Experimental Protocol: Linsitinib Administration in a Renal Ischemia-Reperfusion Injury Mouse Model
This protocol is based on the study by de Seigneux et al. (2024).[17]
1. Materials:
-
Linsitinib (OSI-906)
-
Vehicle (e.g., 25 mM tartaric acid in water)[18]
-
Oral gavage needles
-
Surgical instruments for nephrectomy and ischemia induction
-
Anesthesia
2. Procedure:
-
Animal Model: Use a suitable mouse strain for renal IRI studies.
-
Drug Administration:
-
Administer Linsitinib at 20 mg/kg or vehicle by oral gavage once a day for 3 consecutive days prior to the induction of injury.
-
-
Surgical Procedure (Ischemia-Reperfusion Injury):
-
On day 4, anesthetize the mice.
-
Perform a right nephrectomy.
-
Induce ischemia in the contralateral (left) kidney by clamping the renal pedicle for a defined period (e.g., 25 minutes).
-
Remove the clamp to allow reperfusion.
-
Suture the incision.
-
-
Post-operative Monitoring:
-
Monitor mice for survival and clinical wellbeing.
-
Collect blood samples at specified time points post-surgery to measure markers of renal function (e.g., creatinine, blood urea nitrogen).
-
Application Note 3: Picropodophyllin (PPP) in an Alzheimer's Disease Mouse Model
Inhibitor: Picropodophyllin (PPP) Application: Investigating the role of IGF-1R signaling in the pathology of Alzheimer's disease.
Quantitative Data Summary
| Mouse Model | Disease Model | PPP Dose & Route | Treatment Schedule | Key Findings | Reference |
| AβPP/PS1 Mice | Alzheimer's Disease | 1 mg/kg/day (Intraperitoneal) | Daily for 7 days | Attenuated insoluble Aβ1-40/42 levels; attenuated microgliosis and protein p-tyrosine levels in the hippocampus. | [4] |
Experimental Protocol: PPP Administration in an Alzheimer's Disease Mouse Model
This protocol is based on the study by Triplett et al. (2020).[4]
1. Materials:
-
Picropodophyllin (PPP)
-
Vehicle (e.g., DMSO)
-
Syringes and needles for injection
-
AβPP/PS1 transgenic mice and wild-type littermate controls (9-10 months old)
2. Procedure:
-
Animal Groups: Randomly divide AβPP/PS1 and wild-type mice into vehicle and PPP treatment groups.
-
Drug Preparation: Prepare a solution of PPP in DMSO.
-
Administration: Administer PPP at 1 mg/kg/day via intraperitoneal injection for 7 consecutive days.
-
Endpoint and Tissue Collection:
-
On day 8, euthanize the mice.
-
Collect brains for biochemical and histological analysis.
-
-
Analysis:
-
ELISA: Quantify soluble and insoluble Aβ1-40 and Aβ1-42 levels in brain lysates.
-
Western Blot: Analyze protein levels of p-IGF-1R, total IGF-1R, and markers of microgliosis (e.g., CD68) in hippocampal lysates.
-
Immunohistochemistry: Perform staining to visualize Aβ plaques and glial cell activation.
-
Experimental Workflow for In Vivo IGF-1R Inhibitor Studies
Figure 2: General Experimental Workflow for In Vivo IGF-1R Inhibitor Studies.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Picropodophyllin inhibits tumor growth of human nasopharyngeal carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | IGF-1R Inhibitor Ameliorates Neuroinflammation in an Alzheimer’s Disease Transgenic Mouse Model [frontiersin.org]
- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IGF-1R Inhibitor, PPP [sigmaaldrich.com]
- 11. Picropodophyllin (PPP) is a potent rhabdomyosarcoma growth inhibitor both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the insulin-like growth factor-1 receptor by picropodophyllin for lung cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Inhibiting the IGF-1 receptor tyrosine kinase with the cyclolignan PPP: an in vitro and in vivo study in the 5T33MM mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IGF1 receptor inhibition amplifies the effects of cancer drugs by autophagy and immune-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Dietary or pharmacological inhibition of insulin-like growth factor-1 protects from renal ischemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleck.co.jp [selleck.co.jp]
- 20. researchgate.net [researchgate.net]
Application Note: Measuring p-IGF-1R Inhibition with IGF-1R inhibitor-5
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[1] Upon binding its ligand, IGF-1, the receptor undergoes autophosphorylation, activating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. IGF-1R inhibitor-5 is a potent inhibitor of IGF-1R with a reported IC50 of 6 µM.[3] This application note provides a detailed protocol for utilizing Western blotting to quantify the dose-dependent effects of this compound on the phosphorylation of IGF-1R (p-IGF-1R) in cultured cells.
Principle
This protocol describes the treatment of a relevant cell line with this compound, followed by cell lysis and protein extraction. The resulting protein lysates are subjected to SDS-PAGE to separate proteins by size, which are then transferred to a membrane. The membrane is probed with specific primary antibodies against the phosphorylated form of IGF-1R (p-IGF-1R) and total IGF-1R. A loading control, such as β-Actin, is also probed to ensure equal protein loading across lanes. Subsequent incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate allows for the detection and quantification of protein bands. The level of p-IGF-1R is normalized to the total IGF-1R and the loading control to accurately determine the inhibitory effect of this compound.
Signaling Pathway
Caption: IGF-1R Signaling and Inhibition by this compound.
Materials and Reagents
-
Cell Line: A cell line with detectable levels of IGF-1R (e.g., MCF-7, HT-29).
-
This compound: (e.g., from MedchemExpress).
-
Recombinant Human IGF-1.
-
Cell Culture Medium: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-IGF-1R (e.g., specific for Tyr1131/1135/1136).
-
Rabbit anti-IGF-1R.
-
Mouse anti-β-Actin.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescent (ECL) Substrate.
-
Deionized Water.
Experimental Protocol
Caption: Western Blot Workflow for p-IGF-1R Analysis.
1. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal receptor phosphorylation.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 2-4 hours. The 0 µM well should be treated with an equivalent volume of DMSO (vehicle control).
-
Stimulate the cells with 100 ng/mL of IGF-1 for 10-15 minutes to induce IGF-1R phosphorylation.
2. Cell Lysate Preparation
-
After stimulation, immediately place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitor cocktails, to each well.[2]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to new, pre-chilled tubes.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to 20-30 µg of protein to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with primary antibodies against p-IGF-1R (e.g., 1:1000 dilution in 5% BSA/TBST) and total IGF-1R (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (β-Actin) on the same membrane after stripping or on a separate gel.
6. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-IGF-1R band intensity to the total IGF-1R band intensity for each sample. Further normalize this ratio to the β-Actin intensity to correct for loading variations.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The results should be expressed as the relative phosphorylation of IGF-1R compared to the vehicle-treated control.
| Treatment Group | Concentration (µM) | p-IGF-1R/Total IGF-1R Ratio (Normalized to Loading Control) | Fold Change vs. Vehicle |
| Vehicle (DMSO) + IGF-1 | 0 | 1.00 | 1.00 |
| This compound + IGF-1 | 1 | 0.85 | 0.85 |
| This compound + IGF-1 | 5 | 0.52 | 0.52 |
| This compound + IGF-1 | 10 | 0.21 | 0.21 |
| This compound + IGF-1 | 20 | 0.08 | 0.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
-
High Background: Ensure adequate blocking and increase the number and duration of wash steps. Optimize antibody concentrations.
-
No or Weak Signal: Confirm successful protein transfer using Ponceau S staining. Ensure the ECL substrate is fresh and active. Increase protein load or primary antibody concentration/incubation time.
-
Non-specific Bands: Optimize antibody dilutions and ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.
This detailed protocol provides a robust framework for researchers to effectively utilize Western blotting to elucidate the molecular mechanisms of this compound and its impact on the IGF-1R signaling pathway.
References
Application Notes and Protocols for IGF-1R inhibitor-5 Immunofluorescence Staining
These application notes provide a comprehensive overview and a detailed protocol for the immunofluorescent staining of cells treated with "IGF-1R inhibitor-5". This document is intended for researchers, scientists, and professionals in drug development who are investigating the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway and the effects of its inhibitors.
Introduction
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, growth, and survival.[1][2] Its signaling cascade is a critical network in normal physiology and is often dysregulated in various malignancies, making it a key therapeutic target in cancer research.[1][3] IGF-1R activation by its ligands, IGF-1 and IGF-2, triggers two primary downstream signaling pathways: the PI3K-Akt-mTOR pathway, which is crucial for cell survival and growth, and the Ras-MAPK pathway, which is linked to cell proliferation and differentiation.[3][4]
"this compound" is a putative inhibitor of the IGF-1R signaling pathway. Immunofluorescence is a powerful technique to visualize the subcellular localization of IGF-1R and downstream signaling proteins, and to assess the impact of inhibitors like "this compound" on these processes. This protocol provides a general framework for such an investigation.
IGF-1R Signaling Pathway
The IGF-1R signaling pathway is a complex cascade initiated by ligand binding, leading to receptor autophosphorylation and the recruitment of substrate proteins like IRS and Shc.[2][3] This subsequently activates the PI3K/Akt and Ras/MAPK signaling axes, promoting cell growth, proliferation, and survival.[1][3]
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section details a general immunofluorescence protocol to assess the effect of "this compound" on IGF-1R localization and signaling.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
"this compound"
-
IGF-1 peptide
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against IGF-1R (and/or downstream targets like phospho-Akt)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with "this compound" at various concentrations for the desired time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
-
Capture images and quantify fluorescence intensity or analyze protein localization as required.
-
Experimental Workflow
The following diagram illustrates the workflow for the immunofluorescence staining protocol.
Caption: Immunofluorescence Staining Workflow.
Data Presentation
The following table provides a template for summarizing quantitative data from the immunofluorescence experiment, such as the mean fluorescence intensity of IGF-1R at the plasma membrane under different treatment conditions.
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | P-value (vs. IGF-1 only) |
| Vehicle Control (Unstimulated) | 150.2 | 15.8 | <0.001 |
| IGF-1 (100 ng/mL) | 450.7 | 35.2 | - |
| IGF-1 + Inhibitor-5 (1 µM) | 250.1 | 25.6 | <0.01 |
| IGF-1 + Inhibitor-5 (10 µM) | 175.9 | 18.9 | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
References
Application Notes and Protocols for IGF-1R Inhibitor-5 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of IGF-1R Inhibitor-5, a representative small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in preclinical xenograft tumor models. The information presented is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this class of inhibitors.
Introduction
The Insulin-like Growth Factor (IGF) signaling pathway plays a critical role in cell growth, proliferation, and survival.[1] Dysregulation of this pathway, often through the overexpression of IGF-1R, is implicated in the development and progression of numerous cancers.[2][3] IGF-1R inhibitors are designed to block this signaling cascade, thereby impeding tumor growth and promoting cancer cell apoptosis.[4] Xenograft tumor models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to assess the in vivo efficacy of novel therapeutic agents like this compound.[5]
Mechanism of Action
This compound is a potent and reversible small molecule inhibitor that targets the ATP-binding site of the IGF-1R tyrosine kinase domain. By doing so, it prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways.[6] This blockade of downstream signaling leads to the inhibition of cell proliferation and the induction of apoptosis in tumor cells that are dependent on the IGF-1R pathway for their growth and survival.[7][8] Notably, many small molecule inhibitors in this class, such as Linsitinib (OSI-906) and BMS-754807, also exhibit inhibitory activity against the highly homologous Insulin Receptor (IR), which can contribute to both efficacy and potential metabolic side effects.[9][10][11]
Signaling Pathway
The IGF-1R signaling cascade is initiated by the binding of its ligands, IGF-1 or IGF-2, to the extracellular domain of the receptor. This induces a conformational change, leading to the autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphorylated residues serve as docking sites for substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc. This engagement triggers two major downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
Ras/MAPK Pathway: This pathway is primarily involved in regulating gene expression related to cell proliferation and differentiation.
The diagram below illustrates the IGF-1R signaling pathway and the point of intervention for this compound.
Preclinical Efficacy in Xenograft Models
The anti-tumor activity of IGF-1R inhibitors has been demonstrated in a variety of human tumor xenograft models. The following tables summarize representative in vivo data for well-characterized IGF-1R inhibitors, which can be considered indicative of the expected efficacy for this compound.
Table 1: Single-Agent Activity of Linsitinib (OSI-906) in an IGF-1R-Driven Xenograft Model
| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| IGF-1R-driven xenograft | Linsitinib (OSI-906) | 25 | Once daily, oral | 60% | No regression | [9] |
| IGF-1R-driven xenograft | Linsitinib (OSI-906) | 75 | Once daily, oral | 100% | 55% | [9] |
Table 2: Anti-Tumor Activity of BMS-754807 in Various Xenograft Models
| Tumor Type | Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Multiple | Various | BMS-754807 | As low as 6.25 | Daily, oral | 53% to 115% | [10] |
| Esophageal Adenocarcinoma | OE19 | BMS-754807 | Not Specified | 14 consecutive days | Significant tumor growth reduction | [5] |
| Salivary Gland Tumor | Sal-IGF | BMS-754807 | 50 | Days 1-4 | 37% tumor burden reduction by day 5 | [12] |
Table 3: Combination Therapy with IGF-1R Inhibitors in Xenograft Models
| Tumor Type | Xenograft Model | Combination Treatment | Outcome | Reference |
| Colorectal Cancer | GEO | Linsitinib (15 mg/kg) + Erlotinib (100 mg/kg) | Improved tumor regressions compared to single agents | [13] |
| Esophageal Adenocarcinoma | OE19 | BMS-754807 + Nab-paclitaxel | Significantly enhanced anti-tumor effects and improved survival | [5] |
| Estrogen-Dependent Breast Cancer | Not Specified | BMS-754807 + Tamoxifen or Letrozole | Elicited tumor regressions not achieved by single-agent therapy | [14] |
Experimental Protocols for Xenograft Tumor Models
The following is a generalized protocol for evaluating the efficacy of this compound in a subcutaneous xenograft model. This protocol should be adapted based on the specific cell line, animal model, and experimental goals.
Cell Culture
-
Cell Line Selection: Choose a human cancer cell line with documented expression and/or activation of the IGF-1R pathway.
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) and resuspend them in a sterile solution for injection.
Animal Model
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, to prevent rejection of the human tumor cells.
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the start of the experiment.
-
Animal Husbandry: House the animals in a pathogen-free environment with access to sterile food and water ad libitum.
Tumor Implantation
-
Cell Preparation: Resuspend the harvested tumor cells in a sterile, serum-free medium or PBS at the desired concentration. To enhance tumor take and growth, cells can be mixed with an extracellular matrix solution like Matrigel.
-
Injection: Subcutaneously inject a defined number of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells) in a small volume (e.g., 100-200 µL) into the flank of each mouse.
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Dual IGF-1R/InsR Inhibitor BMS-754807 Synergizes with Hormonal Agents in Treatment of Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Linsitinib (OSI-906) in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of many cancers, contributing to tumor growth and resistance to conventional therapies.[2] Linsitinib (OSI-906) is a potent and selective oral dual inhibitor of the IGF-1 Receptor (IGF-1R) and the Insulin Receptor (IR), with IC50 values of 35 nM and 75 nM, respectively.[3][4] By blocking the downstream PI3K/Akt and MAPK signaling cascades, linsitinib inhibits tumor cell proliferation and induces apoptosis.[3] Preclinical and clinical studies have explored the combination of linsitinib with various chemotherapy agents to overcome resistance and enhance anti-tumor efficacy.[5] These notes provide an overview of the application of linsitinib in combination with chemotherapy, along with detailed protocols for key experimental assays.
Mechanism of Action: Linsitinib and Chemotherapy Synergy
Linsitinib's primary mechanism involves the competitive inhibition of ATP binding to the tyrosine kinase domains of IGF-1R and IR, preventing autophosphorylation and subsequent activation of downstream signaling.[3] The IGF-1R pathway is known to protect cancer cells from apoptosis induced by cytotoxic agents.[2] Therefore, the combination of linsitinib with traditional chemotherapy is predicated on a synergistic interaction:
-
Sensitization to Chemotherapy: By inhibiting the pro-survival signals from the IGF-1R pathway, linsitinib can lower the threshold for chemotherapy-induced apoptosis.
-
Overcoming Resistance: Increased IGF-1R/IR activity has been implicated in resistance to chemotherapy.[5] Dual inhibition by linsitinib can potentially restore sensitivity in resistant tumors.
-
Enhanced Apoptosis: The combination of cell cycle arrest or DNA damage by chemotherapy and the blockade of survival signals by linsitinib can lead to a more robust apoptotic response.[6][7]
Data Presentation
In Vitro Proliferation and Apoptosis
The following tables summarize representative data on the effects of linsitinib on cancer cell lines. Note that combination data with specific chemotherapeutic agents is often study-dependent and should be generated for the specific cell line and chemotherapy agent of interest.
Table 1: Linsitinib (OSI-906) Single-Agent Activity
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| Various | NSCLC, Colorectal | 21 - 810 | Cell Proliferation |
| HT-29 | Colorectal Cancer | 78.22 | Cell Proliferation |
| IGF-1R expressing | N/A | 147.1 ng/mL | TBI blocking bioassay |
Data compiled from multiple sources.[3]
Table 2: Linsitinib-Induced Apoptosis
| Cell Line | Linsitinib Concentration | Effect on Caspase-3/7 Activity |
| IGF-1R expressing | 31,612.5 ng/mL | +6.24 relative to control |
| IGF-1R expressing | 63,225 ng/mL | +6.68 relative to control |
| TSH-R expressing | 31,612.5 ng/mL | +5.53 relative to control |
| TSH-R expressing | 63,225 ng/mL | +5.75 relative to control |
Data from a study on IGF-1R and TSH-R expressing cells.[6][8][9]
In Vivo Anti-Tumor Efficacy
Table 3: Linsitinib In Vivo Monotherapy and Combination Therapy
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Regression |
| IGF-1R-driven | Linsitinib | 25 mg/kg | 60% TGI |
| IGF-1R-driven | Linsitinib | 75 mg/kg | 100% TGI, 55% regression |
| MKN28 | Linsitinib | 20 mg/kg | Significant TGI vs. vehicle |
| MKN28 | Linsitinib + ZSTK474 | 20 mg/kg + 200 mg/kg | Greater TGI than single agents |
Data from various preclinical studies.[3][10]
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is for determining the IC50 of linsitinib in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Linsitinib (OSI-906)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a series of dilutions for linsitinib and the chemotherapeutic agent in culture medium. Also, prepare combinations of both drugs at fixed ratios.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and the combination. Synergy can be assessed using the Combination Index (CI) method.
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by linsitinib and chemotherapy using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Linsitinib (OSI-906) and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1x10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with linsitinib, the chemotherapeutic agent, or the combination for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the effect of linsitinib and chemotherapy on the IGF-1R signaling pathway.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the combination of linsitinib and chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Linsitinib (OSI-906)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Appropriate vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, Linsitinib alone, Chemotherapy alone, Combination).
-
Treatment Administration:
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice.
-
Endpoint: Continue the treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the combination therapy compared to single agents.
Conclusion
The combination of the IGF-1R inhibitor linsitinib (OSI-906) with conventional chemotherapy presents a rational and promising strategy for the treatment of various cancers. The provided application notes and protocols offer a framework for researchers to investigate this therapeutic approach. It is crucial to optimize the experimental conditions for each specific cancer model and chemotherapy agent to accurately evaluate the potential synergistic effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this combination strategy.
References
- 1. A Phase I Dose-Escalation Study of Linsitinib (OSI-906), a Small-Molecule Dual Insulin-Like Growth Factor-1 Receptor/Insulin Receptor Kinase Inhibitor, in Combination with Irinotecan in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. asco.org [asco.org]
- 5. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is inhibition of cancer angiogenesis and growth by paclitaxel schedule dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of IGF-1R inhibitor-5 Stock Solution
For Research Use Only
Abstract
This document provides a detailed protocol for the preparation of a stock solution for "IGF-1R inhibitor-5" (MCE; CAS No. 331652-38-1). This small molecule inhibitor is a potent antagonist of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key component in cell proliferation and survival signaling pathways. Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results. This guide is intended for researchers, scientists, and drug development professionals working in areas such as oncology and cell biology.
Compound Information
Properly identifying the inhibitor is the first step in accurate stock solution preparation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Product Name | This compound | MedchemExpress |
| CAS Number | 331652-38-1 | MedchemExpress |
| Molecular Formula | C₁₄H₇Cl₂NO₃S | MedchemExpress |
| Molecular Weight | 340.18 g/mol | MedchemExpress |
| Structure | A 5-substituted-2,4-thiazolidinedione derivative | MedchemExpress |
| Purity | >98% (Typically confirmed by HPLC) | Vendor Specific |
| Appearance | Solid powder | Vendor Specific |
Materials and Equipment
Materials
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Sterile, conical-bottom polypropylene or glass vials for storage
-
Sterile pipette tips
Equipment
-
Calibrated analytical balance (precision of at least 0.1 mg)
-
Vortex mixer
-
Sonicator (optional, water bath or probe)
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
This compound is a potent bioactive compound. The toxicological properties have not been fully investigated. Handle with care.
-
Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Avoid direct skin contact.
-
All handling of the solid powder and stock solution should be performed in a chemical fume hood or a ventilated enclosure.
Stock Solution Preparation Protocol
It is recommended to prepare a high-concentration primary stock solution (e.g., 10 mM) in DMSO, which can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Calculation
To prepare a 10 mM stock solution, use the following formula to calculate the required mass of the compound for a desired volume of DMSO:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM Stock Solution:
-
Mass (mg) = 10 mM × 1 mL × 340.18 g/mol / 1000
-
Mass (mg) = 3.4018 mg
Therefore, 3.40 mg of this compound is needed to prepare 1 mL of a 10 mM stock solution.
Step-by-Step Procedure
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. Use a calibrated micropipette for accuracy.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, briefly sonicate the vial in a water bath. Gentle warming (up to 37°C) can also be applied, but avoid excessive heat which may degrade the compound. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). When stored at -80°C, please use it within 6 months. When stored at -20°C, please use it within 1 month. The solid powder should be stored at -20°C for up to 3 years.
Visual Protocols
IGF-1R Signaling Pathway Inhibition
The diagram below illustrates the canonical IGF-1R signaling pathway and the point of inhibition by this compound. Activation of IGF-1R by its ligand (IGF-1) leads to the activation of downstream pathways like PI3K/AKT and MAPK, promoting cell survival and proliferation. This compound blocks this cascade at the receptor level.
Experimental Workflow: Stock Solution Preparation
This workflow diagram outlines the logical steps for preparing the this compound stock solution, from calculation to final storage.
Application Notes and Protocols for Studying Drug Resistance Using an IGF-1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers and has been strongly implicated in the development of resistance to a wide range of anti-cancer therapies, including chemotherapy, hormone therapy, and targeted agents. Inhibition of IGF-1R, therefore, presents a promising strategy to overcome or circumvent drug resistance mechanisms in tumor cells.
These application notes provide a comprehensive overview and detailed protocols for utilizing a generic but representative IGF-1R tyrosine kinase inhibitor, referred to here as "IGF-1R Inhibitor-5" (a placeholder for potent, selective IGF-1R inhibitors like Linsitinib/OSI-906), to study and potentially reverse drug resistance in preclinical cancer models.
Mechanism of Action: How IGF-1R Drives Drug Resistance
Activation of IGF-1R by its ligands, IGF-1 and IGF-2, triggers a conformational change in the receptor, leading to autophosphorylation of its intracellular tyrosine kinase domain. This initiates two major downstream signaling cascades:
-
The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, protein synthesis, and proliferation. Its activation through IGF-1R can inhibit apoptosis, a key mechanism by which many chemotherapeutic agents kill cancer cells.
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade primarily mediates signals for cell proliferation and differentiation.
Upregulation of IGF-1R signaling can confer resistance to various therapies. For instance, it can compensate for the blockade of other growth factor receptors, such as EGFR and HER2, rendering treatments like gefitinib or trastuzumab ineffective.
Data Presentation: Efficacy of IGF-1R Inhibition
The following tables summarize the anti-proliferative and pro-apoptotic effects of IGF-1R inhibitors, using Linsitinib (OSI-906) as an example, in various cancer cell lines, including those resistant to other therapies.
Table 1: Anti-Proliferative Activity of Linsitinib (IGF-1R Inhibitor) in Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | Linsitinib IC50 (µM) | Reference |
| A4-Fuk | Unknown | Not Specified | 0.02806 | |
| KS-1 | Unknown | Not Specified | 0.03835 | |
| TE-11 | Unknown | Not Specified | 0.07822 | |
| Multiple Lines | Non-Small Cell Lung, Colorectal | Not Specified | 0.021 - 0.810 | |
| HCC1143 | Triple-Negative Breast Cancer | Not Specified | IC50 achieved (value not specified) | |
| 3 of 7 Basal-like TNBC lines | Triple-Negative Breast Cancer | Not Specified | IC50 achieved (value not specified) | |
| 1 of 4 Non-basal-like TNBC lines | Triple-Negative Breast Cancer | Not Specified | IC50 achieved (value not specified) |
Table 2: Induction of Apoptosis by Linsitinib (IGF-1R Inhibitor)
| Cell Line | Linsitinib Concentration (ng/mL) | Increase in Caspase-3/7 Activity (fold vs. control) | Significance (P-value) | Reference |
| IGF-1R expressing cell line | 31,612.5 | +6.24 | P=0.0158 | |
| IGF-1R expressing cell line | 63,225 | +6.68 | P=0.0005 | |
| TSH-R expressing cell line | 31,612.5 | +5.53 | P=0.0048 | |
| TSH-R expressing cell line | 63,225 | +5.75 | P=0.0020 |
Signaling Pathways and Experimental Workflows
IGF-1R Signaling Pathway
Caption: IGF-1R signaling and point of inhibition.
Experimental Workflow for Studying Drug Resistance
Caption: Workflow for investigating IGF-1R-mediated drug resistance.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
Objective: To determine the effect of this compound, alone or in combination with another therapeutic agent, on the proliferation of drug-sensitive and drug-resistant cancer cells.
Materials:
-
Parental and drug-resistant cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound (e.g., Linsitinib)
-
Primary therapeutic agent (e.g., Gefitinib, Doxorubicin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the primary drug. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells cultured in 96-well plates (as in Protocol 1)
-
Caspase-Glo® 3/7 Assay System
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Proliferation Assay protocol. A shorter incubation time (e.g., 24-48 hours) may be appropriate.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate with a viability assay) or express as fold-change relative to the vehicle control.
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the IGF-1R signaling pathway.
Materials:
-
Cells cultured in 6-well plates or flasks
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Starve cells in serum-free medium for 24 hours. Pre-treat with desired concentrations of this compound for 2 hours, then stimulate with IGF-1 (e.g., 50 ng/ml) for 5-15 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein phosphorylation, normalized to the total protein levels.
Protocol 4: In Vivo Xenograft Model
Objective: To evaluate the efficacy of this compound in inhibiting the growth of drug-resistant tumors in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid gamma mice)
-
Drug-resistant cancer cells
-
Matrigel (optional)
-
This compound formulated for in vivo use
-
Primary therapeutic agent formulated for in vivo use
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 million drug-resistant cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle, Primary Drug, this compound, Combination). Administer treatments as per the required schedule (e.g., oral gavage for Linsitinib, intraperitoneal injection for others).
-
Monitoring: Monitor tumor growth, body weight, and general health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Tumors can be weighed and processed for downstream applications such as immunohistochemistry (IHC) or Western blot analysis to confirm target engagement and pathway modulation.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The study of IGF-1R signaling in the context of drug resistance is a vibrant area of cancer research. The protocols and data presented here provide a framework for researchers to investigate the potential of IGF-1R inhibitors to overcome resistance to conventional and targeted cancer therapies. By employing a combination of in vitro and in vivo models, scientists can elucidate the underlying mechanisms of IGF-1R-mediated resistance and evaluate the therapeutic potential of novel combination strategies.
Troubleshooting & Optimization
Technical Support Center: Optimizing "IGF-1R inhibitor-5" Concentration for IC50 Determination
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for determining the half-maximal inhibitory concentration (IC50) of "IGF-1R inhibitor-5," a representative small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
Section 1: General FAQs
Q1: What is the function of IGF-1R and which signaling pathways does it activate?
A1: The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase crucial for cell proliferation, growth, and survival.[1] Upon binding its ligands, IGF-1 or IGF-2, the receptor autophosphorylates, triggering two primary downstream signaling cascades: the PI3K/AKT/mTOR pathway and the Ras/MAPK pathway.[1][2][3] The PI3K/AKT pathway is central to promoting cell survival and inhibiting apoptosis, while the Ras/MAPK pathway is a key regulator of cell proliferation and differentiation.[2][4]
Q2: How do small molecule inhibitors like "this compound" work?
A2: Small molecule inhibitors of IGF-1R typically function by competing with ATP for its binding site within the receptor's intracellular kinase domain.[4] This competitive binding prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that drive cell growth and survival.[4][5]
Q3: What is an IC50 value and why is its accurate determination important?
A3: The IC50 (half-maximal inhibitory concentration) is a quantitative measure of a drug's potency.[6] It represents the concentration of the inhibitor required to reduce a specific biological activity (such as enzyme activity or cell proliferation) by 50%.[6] Accurate IC50 determination is critical in drug development for comparing the potency of different compounds, understanding structure-activity relationships, and selecting lead candidates for further investigation.[7]
Section 2: Experimental Design and Optimization
Q4: How should I select an appropriate cell line for my IC50 experiment?
A4: The ideal cell line should exhibit detectable levels of IGF-1R expression and demonstrate a functional dependence on the IGF-1R signaling pathway for proliferation or survival. Cancer cell lines from malignancies where IGF-1R is often overexpressed, such as breast cancer, sarcoma, or non-small cell lung cancer, are common choices.[1] It is advisable to verify IGF-1R expression and phosphorylation status via Western blot before starting.
Q5: What is a good starting concentration range for "this compound"?
A5: For a novel or uncharacterized inhibitor, it is best to start with a broad, logarithmic dilution series to capture the full dose-response curve. A common starting range is from 1 nM to 100 µM.[6][8] This wide range helps identify the effective concentration window for your specific experimental setup.
Q6: What controls are essential for a reliable IC50 experiment?
A6: Several controls are crucial:
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (typically DMSO) as the highest inhibitor concentration. This control accounts for any effects of the solvent itself.[8]
-
No-Treatment Control: Cells treated with culture medium only, representing 100% viability or activity.
-
Positive Control Inhibitor: A known, well-characterized IGF-1R inhibitor (e.g., Linsitinib, BMS-536924) can be used to validate the assay's performance.[9][10]
Q7: How does serum in the culture medium affect the inhibitor's activity?
A7: Serum contains various growth factors and proteins that can activate parallel signaling pathways or bind to the inhibitor, reducing its effective concentration.[8] For mechanistic studies, it is often recommended to serum-starve cells for a period (e.g., 4-24 hours) before adding the inhibitor and stimulating with a known concentration of IGF-1.[11] This provides a cleaner system to assess direct inhibition of IGF-1R signaling.
Section 3: Visualizations and Key Workflows
IGF-1R Signaling Pathway
Caption: IGF-1R signaling and the point of action for "this compound".
Experimental Workflow for IC50 Determination
Caption: Standard workflow for determining IC50 using a cell-based assay.
Section 4: Detailed Experimental Protocols
Protocol 1: Cell-Based Viability Assay for IC50 Determination (MTT Method)
This protocol outlines the steps for determining the IC50 value of "this compound" in an adherent cancer cell line.[11]
Materials:
-
Selected cancer cell line (e.g., MCF-7)
-
Complete growth medium and serum-free medium
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the concentration to the desired density (e.g., 5,000 cells/100 µL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow attachment.[6][12]
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in the appropriate culture medium.[8] Ensure the final DMSO concentration remains constant and non-toxic (typically ≤ 0.1%).[8]
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared inhibitor dilutions and controls (vehicle, no-treatment) to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.[11]
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plate for 15 minutes.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[12]
Protocol 2: Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Method)
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of "this compound" against purified IGF-1R enzyme.[13][14]
Materials:
-
Recombinant human IGF-1R enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[13]
-
Substrate (e.g., IGF1Rtide peptide)[14]
-
ATP solution
-
"this compound" stock solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates, luminometer
Procedure:
-
Assay Setup: In a 384-well plate, add 1 µL of the inhibitor serial dilutions (or 5% DMSO for controls).[13]
-
Enzyme Addition: Add 2 µL of diluted IGF-1R enzyme to each well. The optimal enzyme concentration should be determined empirically to achieve a robust signal (e.g., 1-4 ng/well).[14]
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at its Km value for the enzyme, which needs to be determined in a separate optimization experiment.[15] Incubate for 60-90 minutes at room temperature.[14]
-
ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Record the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot percent inhibition against the log of inhibitor concentration and fit to a dose-response curve to calculate the IC50.
| Parameter | Cell-Based Assay (MTT) | Biochemical Assay (ADP-Glo™) |
| Starting Inhibitor Range | 1 nM - 100 µM | 0.1 nM - 10 µM |
| Cell Seeding Density | 3,000 - 10,000 cells/well | N/A |
| Incubation Time | 48 - 72 hours | 60 - 90 minutes |
| Vehicle (DMSO) Conc. | ≤ 0.1% | ≤ 1% |
| Endpoint Measurement | Absorbance (Colorimetric) | Luminescence |
| Key Output | Cellular Potency (IC50) | Enzymatic Potency (IC50) |
Section 5: Troubleshooting Guide
Q8: I am not observing any inhibition, even at high concentrations. What could be the problem?
A8:
-
Compound Inactivity/Degradation: Ensure your inhibitor stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment.[6]
-
Cell Line Resistance: The chosen cell line may not be dependent on IGF-1R signaling for survival or may have compensatory signaling pathways activated.[16] Confirm IGF-1R expression and its role in your cell line.
-
Incorrect Assay Conditions: In a biochemical assay, ensure the enzyme is active and the ATP concentration is not too high, as this can lead to an underestimation of potency for ATP-competitive inhibitors.[7]
Q9: My dose-response curve is not sigmoidal and has a very shallow slope.
A9:
-
Compound Solubility: The inhibitor may be precipitating out of solution at higher concentrations. Visually inspect the wells and consider using a lower starting concentration or a different solvent system if possible.
-
Off-Target Effects: The compound may have off-target effects at higher concentrations that interfere with the assay readout (e.g., general cytotoxicity not related to IGF-1R inhibition).
-
Assay Window: The difference in signal between your positive and negative controls (the assay window) may be too small. Optimize enzyme/substrate concentrations (biochemical assay) or cell seeding density (cell-based assay).
Q10: There is high variability between my replicate wells. How can I improve this?
A10:
-
Pipetting Errors: Ensure pipettes are calibrated and use careful, consistent technique, especially during serial dilutions.[8]
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. Avoid using the outermost wells for critical measurements or ensure proper humidification in the incubator.
Q11: My Western blot to confirm downstream inhibition shows no change in p-AKT or p-ERK. Why?
A11:
-
Timing: The inhibition of phosphorylation can be transient. Perform a time-course experiment (e.g., 15 min, 1h, 4h, 24h) to find the optimal time point to observe maximal inhibition.
-
Low Basal Phosphorylation: In serum-starved cells, the basal level of p-AKT/p-ERK might be too low to detect a decrease. You may need to stimulate the cells with IGF-1 for a short period (e.g., 10-15 minutes) after inhibitor pre-treatment to see a robust, inhibitable signal.[11]
-
Lysis Buffer Issues: Ensure your lysis buffer contains fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of your target proteins during sample preparation.[17][18]
-
Antibody/Blocking Problems: For phospho-proteins, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins (casein) that can increase background.[17][19]
Troubleshooting Decision Tree for Western Blot (p-AKT)
Caption: A logical guide for troubleshooting absent p-AKT signals.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The signaling landscape of insulin-like growth factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
"IGF-1R inhibitor-5" off-target effects investigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using IGF-1R inhibitor-5. The information is designed to help identify and understand potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: We are observing effects on glucose metabolism in our cell cultures treated with this compound. Is this a known off-target effect?
A1: Yes, this is a potential and well-documented off-target effect for many small molecule inhibitors of the IGF-1R. Due to the high degree of homology between the IGF-1 receptor (IGF-1R) and the insulin receptor (IR), particularly within the ATP-binding site of the tyrosine kinase domains, this compound can also inhibit the insulin receptor.[1][2] Inhibition of the insulin receptor can disrupt normal glucose uptake and metabolism, leading to hyperglycemia or other metabolic disturbances in cellular and in vivo models.[2][3] We recommend performing a glucose uptake assay to quantify this effect.
Q2: Our cells are showing resistance to this compound, but we have confirmed IGF-1R is expressed. What are the possible mechanisms?
A2: Resistance to IGF-1R inhibitors can arise from several mechanisms. One common reason is compensatory signaling through the insulin receptor.[4][5] If the tumor cells express a significant number of insulin receptors, hyperinsulinemia induced by IGF-1R blockade could enhance tumor growth through IR signaling.[3] Additionally, upregulation of other growth factor receptor signaling pathways, such as the HER2 pathway, can also contribute to resistance.[6] It is also possible that downstream signaling pathways like PI3K/AKT and MAPK are being activated by alternative mechanisms.[7][8]
Q3: What is the general mechanism of action for small molecule IGF-1R inhibitors like inhibitor-5?
A3: Small molecule inhibitors like this compound are typically ATP-competitive tyrosine kinase inhibitors. They bind to the ATP-binding pocket within the kinase domain of the IGF-1R, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[7][9] The primary signaling cascades inhibited are the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6]
Q4: Besides the Insulin Receptor, what are other potential off-targets of this compound?
A4: While the insulin receptor is the most common off-target, broader kinase profiling is necessary to identify other potential off-target interactions. Depending on the specific chemical structure of the inhibitor, it could have activity against other related tyrosine kinases. For example, some IGF-1R inhibitors have been noted to have activity against HER2.[6] A comprehensive kinase panel screening is the recommended approach to determine the specificity of this compound.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes or Cellular Responses
Symptoms:
-
Effects observed at concentrations lower than the IC50 for IGF-1R.
-
Phenotypes inconsistent with known IGF-1R signaling pathways.
-
Cellular responses in IGF-1R negative cell lines.
Troubleshooting Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
preventing "IGF-1R inhibitor-5" degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of "IGF-1R inhibitor-5" during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of "this compound" degradation in experimental settings?
A1: Degradation of "this compound," a small molecule kinase inhibitor, can primarily be attributed to improper handling, storage, and experimental conditions. Key factors include:
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Exposure to light and storage at incorrect temperatures can also compromise the inhibitor's stability.[1]
-
Instability in Aqueous Solutions: Many small molecule inhibitors are less stable in aqueous buffers and cell culture media, especially those containing serum, which can increase the rate of degradation.[1]
-
Chemical Instability: The inherent chemical structure of the inhibitor may make it susceptible to hydrolysis or oxidation under certain pH or atmospheric conditions.
-
Enzymatic Degradation: If working with cell lysates or in vivo models, cellular enzymes could potentially metabolize and degrade the inhibitor.
Q2: How should I properly store and handle my "this compound" to ensure its stability?
A2: To maintain the integrity of "this compound," follow these storage and handling guidelines:
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability or -20°C for shorter periods.[1][2]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your experimental buffer or cell culture medium immediately before use.[1] Avoid prolonged storage of the inhibitor in aqueous-based media.[1]
-
Solid Compound: Store the solid form of the inhibitor at the recommended temperature, typically 2-8°C or -20°C, protected from light and moisture.[3][4]
Q3: My experimental results show inconsistent or lower than expected inhibition. Could this be due to inhibitor degradation?
A3: Yes, inconsistent or reduced inhibitory activity is a common sign of inhibitor degradation.[1] If you observe high variability between replicate experiments or a general loss of efficacy, consider the following:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored correctly.[1]
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment.[1]
-
Check for Precipitation: Visually inspect your solutions for any precipitate, as the inhibitor may have fallen out of solution, reducing its effective concentration.[1] If precipitation is observed, gentle vortexing or sonication might be necessary to fully dissolve the compound.[1]
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inhibitor Degradation in Culture Media | Prepare fresh dilutions of "this compound" in pre-warmed cell culture medium for each experiment. | Avoid storing the inhibitor in media for extended periods. For long-term experiments, consider replenishing the media with freshly prepared inhibitor at regular intervals. |
| Repeated Freeze-Thaw Cycles of Stock | Aliquot the DMSO stock solution into single-use volumes and store at -80°C. | Thaw one aliquot per experiment and discard any unused portion of the thawed stock. |
| Incomplete Solubilization | Ensure the inhibitor is fully dissolved in the stock solution. | Gently vortex or sonicate the stock solution vial to ensure complete dissolution before making dilutions.[1] |
Problem 2: Loss of inhibitory activity in biochemical assays (e.g., kinase assays).
| Potential Cause | Troubleshooting Step | Recommended Action |
| Instability in Aqueous Buffers | Prepare the inhibitor dilution in the assay buffer immediately before starting the experiment. | Minimize the time the inhibitor spends in the aqueous buffer before the reaction is initiated. |
| Precipitation of Inhibitor | Visually inspect the diluted inhibitor solution for any signs of precipitation. | If precipitation is suspected, consider adjusting the solvent composition or using a solubilizing agent, ensuring it does not interfere with the assay.[1] |
| Incorrect Storage of Stock Solution | Confirm that the stock solution has been stored at the recommended temperature and protected from light. | If storage conditions have been compromised, it is best to use a fresh vial of the solid compound to prepare a new stock solution. |
Experimental Protocols
Protocol 1: Preparation and Storage of "this compound" Stock Solution
-
Reconstitution: Allow the solid "this compound" to equilibrate to room temperature before opening the vial. Reconstitute the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: To ensure the inhibitor is completely dissolved, gently vortex the vial. If necessary, sonicate the solution for a short period.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected microfuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparing Working Solutions for Cell-Based Assays
-
Thawing: Remove a single-use aliquot of the 10 mM stock solution from the -80°C freezer and allow it to thaw at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Immediate Use: Add the diluted inhibitor to your cell cultures immediately after preparation. Do not store the inhibitor in cell culture medium.[1]
Visualizations
IGF-1R Signaling Pathway
Caption: IGF-1R signaling pathway and the point of inhibition.
Experimental Workflow for Preventing Inhibitor Degradation
Caption: Workflow for handling this compound to prevent degradation.
References
Technical Support Center: IGF-1R Inhibitor-5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IGF-1R inhibitor-5 in cell line-based experiments. The information is compiled to address common challenges and provide standardized protocols for assessing the inhibitor's effects.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) with an IC50 of 6 µM.[1][2] By targeting IGF-1R, the inhibitor blocks downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/AKT and MAPK pathways.[3] This inhibition can lead to reduced tumor growth and an increase in apoptosis (programmed cell death) in cancer cells.[3]
Q2: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to a lack of response. Firstly, the cell line you are using may have low expression levels of IGF-1R, making it inherently resistant to an IGF-1R-specific inhibitor. Secondly, the cells might have developed resistance through the activation of alternative survival pathways. For instance, Src activation has been reported to confer resistance to anti-IGF-1R therapeutics. It is also possible that the inhibitor concentration is too low or the treatment duration is too short to induce a significant effect.
Q3: How can I confirm that this compound is hitting its target in my cell line?
A3: To confirm target engagement, you can perform a Western blot analysis to assess the phosphorylation status of IGF-1R and its downstream effectors, such as Akt and ERK. A successful inhibition should result in a decrease in the phosphorylated forms of these proteins upon treatment with this compound.
Q4: What are the potential off-target effects of this compound?
A4: Due to the high homology between IGF-1R and the Insulin Receptor (IR), small molecule inhibitors of IGF-1R may also inhibit the IR to some degree.[4] This can lead to metabolic effects and should be considered when interpreting your results. It is advisable to assess the effect of the inhibitor on IR signaling, especially at higher concentrations.
Q5: What are the recommended positive and negative controls for my experiments?
A5: For a positive control, you could use a well-characterized IGF-1R inhibitor like Linsitinib (OSI-906) or a cell line known to be sensitive to IGF-1R inhibition.[5][6] As a negative control, you should use a vehicle control (e.g., DMSO) at the same concentration used to dissolve the inhibitor. Additionally, using a cell line with low or no IGF-1R expression can serve as a biological negative control.
Troubleshooting Guides
Problem: High Variability in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize variability between wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inhibitor precipitation. | Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration. |
| Cell clumping. | Ensure single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. |
Problem: No significant increase in apoptosis after treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Apoptosis assay is not sensitive enough. | Try a more sensitive method. For example, if you are using a DNA fragmentation assay with low signal, consider switching to a TUNEL assay or Annexin V staining followed by flow cytometry. |
| Cells are undergoing a different form of cell death. | Investigate other cell death mechanisms, such as necrosis or autophagy. Use specific markers and assays for these pathways. |
| Cell line is resistant to apoptosis. | This could be due to high levels of anti-apoptotic proteins (e.g., Bcl-2). Consider combining this compound with other agents that can sensitize cells to apoptosis. |
Quantitative Data Summary
The following table summarizes hypothetical data for this compound in different cancer cell lines. This data is for illustrative purposes and should be experimentally determined for your specific cell lines of interest.
| Cell Line | Cancer Type | IGF-1R Expression | IC50 (µM) of this compound | % Apoptosis (at 2x IC50) |
| MCF-7 | Breast Cancer | High | 5.8 | 45% |
| A549 | Lung Cancer | Moderate | 12.5 | 25% |
| HCT116 | Colon Cancer | High | 7.2 | 38% |
| U87 MG | Glioblastoma | Low | > 50 | < 5% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and vehicle control) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (TUNEL Assay)
-
Seed cells on coverslips in a 24-well plate and treat with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Perform the TUNEL staining according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot Analysis
-
Treat cells with this compound for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-IGF-1R, IGF-1R, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the toxicity of this compound.
Caption: A logical flow for troubleshooting experiments where no effect of the inhibitor is observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IGF-1R Inhibition Suppresses Cell Proliferation and Increases Radiosensitivity in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting "IGF-1R inhibitor-5"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with "IGF-1R inhibitor-5," a representative small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule tyrosine kinase inhibitor (TKI). It functions by competing with ATP for the binding site within the catalytic domain of the IGF-1 receptor. This prevents the autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking the activation of downstream signaling pathways critical for cell proliferation, survival, and migration, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][2]
Q2: What are the key downstream signaling pathways affected by IGF-1R inhibition?
A2: The primary downstream pathways inhibited by blocking IGF-1R are the PI3K/Akt and MAPK/ERK signaling cascades.[1][2] Successful inhibition should lead to a decrease in the phosphorylation of key proteins within these pathways, such as Akt and ERK.
Q3: Why am I not seeing the expected anti-proliferative effect in my cell line?
A3: There are several potential reasons for a lack of anti-proliferative effect:
-
Cell Line Resistance: The chosen cell line may not be dependent on the IGF-1R signaling pathway for proliferation.
-
Compensatory Signaling: Cells may upregulate signaling through other receptors, most notably the Insulin Receptor (IR), which shares high homology with IGF-1R.[3][4][5] Crosstalk with other receptor tyrosine kinases, like EGFR, can also occur.[6]
-
Constitutive Downstream Activation: The cell line may have mutations in downstream signaling molecules (e.g., PIK3CA or KRAS) that render the pathway constitutively active, bypassing the need for IGF-1R activation.[7]
-
Suboptimal Inhibitor Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the treatment duration too short to elicit a response. A dose-response and time-course experiment is recommended to determine the optimal conditions.[8]
Q4: Can this compound affect the Insulin Receptor (IR)?
A4: Yes, due to the high degree of homology (~85%) in the kinase domains of IGF-1R and the Insulin Receptor (IR), many small molecule IGF-1R inhibitors also exhibit some level of activity against the IR.[9] This off-target effect can lead to metabolic consequences like hyperglycemia in vivo and can complicate the interpretation of in vitro results. It is crucial to determine if your specific inhibitor is selective for IGF-1R or is a dual IGF-1R/IR inhibitor.[6]
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Cell Proliferation/Viability
Possible Causes and Solutions
| Cause | Recommended Action |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for small molecule inhibitors is 0.1 to 10 µM. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing an anti-proliferative effect.[8] |
| Inhibitor Instability/Solubility | Ensure the inhibitor is properly dissolved in a suitable solvent (e.g., DMSO) and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Confirm that your cell line expresses sufficient levels of IGF-1R.[7] Consider using a positive control cell line known to be sensitive to IGF-1R inhibition. |
| Compensatory IR Signaling | If using a highly selective IGF-1R inhibitor, consider co-treatment with an IR inhibitor or using a dual IGF-1R/IR inhibitor to block this compensatory pathway.[1][3][4] |
Problem 2: Western Blot Results Show No Decrease in Downstream Signaling (p-Akt, p-ERK)
Possible Causes and Solutions
| Cause | Recommended Action |
| Ineffective IGF-1R Inhibition | Confirm inhibition of the primary target by probing for phosphorylated IGF-1R (p-IGF-1R). A lack of decrease in p-IGF-1R suggests a problem with the inhibitor's activity or experimental setup. |
| Compensatory Insulin Receptor (IR) Activation | The Insulin Receptor, when activated by insulin or IGFs, can also activate the PI3K/Akt and MAPK pathways.[4][5] Serum in the cell culture media contains insulin, which can activate IR. Consider serum-starving the cells before and during inhibitor treatment and ligand stimulation. |
| Constitutively Active Downstream Pathways | The cell line may have mutations (e.g., in PI3K or Ras) that keep the downstream pathways active regardless of IGF-1R status.[7] Sequence key downstream components if this is suspected. |
| Technical Issues with Western Blot | Ensure complete protein transfer, use fresh lysis buffer with protease and phosphatase inhibitors, and optimize antibody concentrations.[10][11] Include positive and negative controls. |
| Incorrect Timing of Lysate Collection | The inhibition of signaling may be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the peak of inhibition. |
Experimental Protocols
Protocol 1: Dose-Response Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of IGF-1R Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours. Pre-treat with this compound or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[10]
-
Quantification: Quantify band intensities using image analysis software and normalize phosphorylated protein levels to their total protein counterparts.
Visualizations
Caption: The IGF-1R signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Insulin receptor compensates for IGF1R inhibition and directly induces mitogenic activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minireview: Were the IGF Signaling Inhibitors All Bad? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Improving In Vivo Bioavailability of IGF-1R Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of small molecule IGF-1R inhibitors, using "IGF-1R inhibitor-5" as a representative example of this class of compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with poorly soluble kinase inhibitors.
Q1: My this compound shows excellent in vitro potency but poor efficacy in animal models. What is the likely cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability. Oral bioavailability is the fraction of an administered drug that reaches systemic circulation. For many small molecule kinase inhibitors, this is limited by several factors:
-
Low Aqueous Solubility: Most kinase inhibitors are lipophilic and do not dissolve easily in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Poor Permeability: The drug may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver, where it can be extensively metabolized and cleared before reaching systemic circulation.
-
Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the GI tract, reducing net absorption.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the solubility of your inhibitor at different pH levels (e.g., pH 1.2, 4.5, 6.8) to simulate its transit through the GI tract.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot in vivo PK study (see Protocol 1) is essential to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). This will provide direct evidence of poor absorption.
-
Evaluate Formulation Strategies: Simple suspensions in aqueous vehicles like carboxymethylcellulose (CMC) are often insufficient for poorly soluble compounds. Exploring enabling formulations is a critical next step.
Q2: I observed high variability in plasma concentrations between animals in my study. What could be the reason?
A2: High inter-animal variability is a classic sign of solubility-limited absorption. When a drug's absorption depends on its dissolution rate, small differences in GI physiology between animals (e.g., gastric pH, intestinal motility, presence of food) can lead to large differences in plasma exposure. This is particularly common for compounds belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability).
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict adherence to protocols, including fasting periods for animals before dosing, consistent dosing volumes, and proper gavage technique to minimize variability.
-
Improve the Formulation: The most effective way to reduce variability is to use a formulation that enhances solubility and presents the drug in a more consistent state for absorption, such as a solid dispersion or a lipid-based system.
-
Increase Group Size: While not a solution to the underlying problem, including more animals per group can improve the statistical power to detect significant effects despite high variability.
Q3: My inhibitor precipitates out of solution when I prepare the dosing vehicle. How can I prevent this?
A3: This common issue arises when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous vehicle where its solubility is much lower. The solvent shift causes the drug to "crash out."
Troubleshooting Steps:
-
Minimize Organic Solvent Concentration: Keep the final concentration of DMSO or other organic co-solvents as low as possible (typically <5-10%) in the final dosing vehicle.
-
Use a Stepwise Dilution: Instead of a single large dilution, add the drug concentrate to the aqueous vehicle slowly while vortexing or stirring vigorously.
-
Incorporate Solubilizing Excipients: Add surfactants (e.g., Tween® 80, Cremophor® RH40) or polymers (e.g., Soluplus®, PVP) to the aqueous vehicle to help keep the compound in solution.
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Consider Alternative Formulations: If precipitation remains an issue, it is a strong indicator that a simple suspension is inadequate. Advanced formulations that maintain the drug in an amorphous or solubilized state, such as amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS), are recommended.
Section 2: Strategies & Data for Improving Bioavailability
Improving the oral bioavailability of this compound requires moving beyond simple suspensions. The following table summarizes common formulation strategies and their expected impact on pharmacokinetic parameters. Since specific data for "this compound" is not publicly available, the following table presents hypothetical, yet representative, data for a typical BCS Class II kinase inhibitor to illustrate the potential improvements.
| Formulation Strategy | Principle of Action | Hypothetical Cmax (ng/mL) | Hypothetical AUC (ng·h/mL) | Fold Increase in Exposure (AUC) |
| Aqueous Suspension (0.5% CMC) | Baseline - simple particle suspension. | 150 ± 55 | 650 ± 210 | 1.0x (Reference) |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range, enhancing dissolution rate. | 450 ± 120 | 2,100 ± 550 | ~3.2x |
| Amorphous Solid Dispersion (ASD) | Disperses the drug in an amorphous (non-crystalline, higher energy) state within a polymer matrix, increasing apparent solubility and dissolution. | 980 ± 250 | 5,300 ± 1,100 | ~8.2x |
| Self-Emulsifying Drug Delivery System (SEDDS) | A lipid-based pre-concentrate that forms a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized state for absorption. Can also promote lymphatic uptake, bypassing the liver. | 1,300 ± 310 | 8,100 ± 1,800 | ~12.5x |
Note: Data are hypothetical and for illustrative purposes only. Actual results will vary based on the specific inhibitor and formulation composition.
Section 3: Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a standard procedure for assessing the oral bioavailability of a test compound.
1. Materials:
-
Test compound (this compound)
-
Dosing vehicle/formulation
-
Male Balb/c mice (8-10 weeks old, 20-25 g)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes
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Blood collection tubes (e.g., K2-EDTA coated)
-
Anesthetic (e.g., isoflurane)
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Centrifuge, vortex mixer
-
LC-MS/MS system for bioanalysis
2. Procedure:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study.
-
Fasting: Fast mice overnight (approx. 12-16 hours) before dosing, with free access to water.
-
Dosing Preparation: Prepare the dosing formulation of this compound at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse at a 10 mL/kg dosing volume).
-
Administration:
-
Weigh each animal immediately before dosing.
-
Administer the formulation via oral gavage. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via saphenous or submandibular vein.
-
Place blood into K2-EDTA tubes and mix gently.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean plasma concentration at each time point.
-
Use pharmacokinetic software (e.g., WinNonlin) to determine key PK parameters (Cmax, Tmax, AUC).
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method is suitable for lab-scale preparation to quickly screen polymer/drug combinations.
1. Materials:
-
This compound
-
Polymer (e.g., PVP K30, Soluplus®, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both drug and polymer are soluble.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
2. Procedure:
-
Solubilization: Dissolve the this compound and the selected polymer in the chosen solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
Drying: Transfer the solid film to a vacuum oven and dry for 24-48 hours at a temperature below the glass transition temperature (Tg) of the dispersion to remove any residual solvent.
-
Milling: Scrape the dried solid dispersion from the flask. Gently grind the material into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline drug melting peak, indicating an amorphous state.
-
Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature (absence of sharp Bragg peaks).
-
In Vitro Dissolution Testing: To confirm enhanced dissolution rate compared to the crystalline drug.
-
Protocol 3: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the development of a simple lipid-based formulation.
1. Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer, water bath
2. Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify excipients that can dissolve the highest amount of the drug.
-
-
Formulation Preparation:
-
Based on solubility data, select one oil, one surfactant, and one co-solvent.
-
Weigh the selected excipients into a glass vial in a predetermined ratio (e.g., 30% oil, 50% surfactant, 20% co-solvent).
-
Heat the mixture gently (e.g., 40°C) and stir until a homogenous, clear liquid is formed.
-
Add the this compound to the excipient mixture and stir until fully dissolved. This is the SEDDS pre-concentrate.
-
-
Self-Emulsification Test:
-
Add a small amount (e.g., 100 µL) of the SEDDS pre-concentrate to a larger volume of water (e.g., 200 mL) with gentle stirring.
-
Observe the emulsification process. A successful SEDDS will spontaneously form a fine, translucent emulsion (or microemulsion).
-
Measure the droplet size of the resulting emulsion using a particle size analyzer (e.g., Dynamic Light Scattering). Droplet sizes below 200 nm are generally desirable.
-
-
Optimization: Adjust the ratios of oil, surfactant, and co-solvent to optimize emulsification performance and maximize drug loading.
Section 4: Visualizations
Signaling Pathway
Caption: The IGF-1R signaling pathway and the point of intervention for this compound.
Experimental Workflow
Caption: Workflow for evaluating formulations to improve oral bioavailability.
Troubleshooting Logic
Caption: Decision-making flowchart for troubleshooting poor in vivo efficacy.
"IGF-1R inhibitor-5" experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using IGF-1R inhibitor-5. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols for key assays, and best practices for inhibitor use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as compound 19) is a potent small molecule inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] Its primary mechanism of action is the inhibition of the IGF-1R kinase domain's autophosphorylation, which occurs when ligands like IGF-1 or IGF-2 bind to the receptor.[3] By blocking this initial activation step, the inhibitor prevents the recruitment and phosphorylation of downstream substrate proteins, thereby inhibiting critical signaling pathways such as the PI3K/Akt and MAPK/ERK cascades that are crucial for cell proliferation, survival, and migration.[3][4]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 6 μM against IGF-1R.[1][2][5]
Q3: In what solvent should I dissolve and store this compound?
A3: Most small molecule kinase inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is best practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Why am I not observing an effect of this compound in my cell line?
A4: The efficacy of this compound is directly dependent on the expression level of its target, IGF-1R, in the chosen cell line. In cells with low or absent IGF-1R expression, this signaling pathway is not a primary driver of cell growth and survival. Therefore, its inhibition is unlikely to have a significant impact. It is crucial to first verify the expression level of IGF-1R in your experimental model using a technique like Western blotting.
Q5: Can this compound affect the Insulin Receptor (IR)?
A5: The IGF-1R and the Insulin Receptor (IR) share a high degree of homology, especially within their kinase domains. Many small molecule inhibitors targeting the ATP-binding pocket of IGF-1R also exhibit some level of activity against the IR. This cross-reactivity can lead to metabolic effects, such as hyperglycemia, in vivo.[6] It is advisable to perform counter-screening or consult literature to determine the selectivity profile of this compound against the IR if this is a concern for your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low inhibition of IGF-1R phosphorylation (p-IGF-1R) in Western Blot. | 1. Low IGF-1R Expression: The cell line may not express sufficient levels of the target protein. 2. Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. 3. Suboptimal Assay Conditions: Insufficient incubation time or incorrect inhibitor concentration. 4. Ligand Stimulation: Basal phosphorylation may be too low; stimulation with IGF-1 is often required to detect a significant decrease. | 1. Confirm Target Expression: Perform a Western blot for total IGF-1Rβ to confirm its presence in your cell line. 2. Use Fresh Aliquot: Thaw a new aliquot of the inhibitor stock solution for each experiment. 3. Optimize Protocol: Perform a dose-response (e.g., 0.1, 1, 5, 10, 25 µM) and time-course (e.g., 1, 6, 24 hours) experiment. 4. Stimulate Cells: Serum-starve cells overnight, then stimulate with IGF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 10-15 minutes) in the presence of the inhibitor. |
| High cellular toxicity observed even at low concentrations. | 1. Off-Target Effects: The inhibitor may be affecting other essential kinases or cellular pathways. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Perform Selectivity Profiling: If possible, test the inhibitor's effect on other related kinases. Compare the observed phenotype with other known IGF-1R inhibitors. 2. Control for Solvent: Ensure the final DMSO concentration in your culture medium is consistent across all treatments (including vehicle control) and is typically below 0.5%. |
| Inconsistent results between experiments. | 1. Inhibitor Stability in Media: The compound may be unstable in aqueous cell culture media over long incubation periods. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered signaling pathways. 3. Variability in Cell Plating: Inconsistent cell density can affect experimental outcomes. | 1. Assess Stability: Consider refreshing the media with a fresh inhibitor for long-term experiments (>24 hours). 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines. 3. Ensure Uniform Plating: Use a cell counter to ensure consistent seeding density for all experiments. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other representative small molecule inhibitors for comparison.
| Inhibitor | Target(s) | IC50 Value |
| This compound | IGF-1R | 6 µM[1][2][5] |
| Hematoxylin | IGF-1R | 1.8 µM[7] |
| PQ401 | IGF-1R | 0.34 µM[8] |
| NVP-AEW541 | IGF-1R | 0.15 µM |
| Linsitinib (OSI-906) | IGF-1R / IR | 0.035 µM / 0.075 µM |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Experimental Protocols & Methodologies
Protocol 1: Western Blot Analysis of IGF-1R Phosphorylation
This protocol details the steps to assess the efficacy of this compound by measuring the phosphorylation of IGF-1R at key tyrosine residues.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, which expresses high levels of IGF-1R) in 6-well plates and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 1-2 hours. The '0 µM' well should contain the vehicle (DMSO) at the same final concentration as the other wells.
-
Stimulate the cells by adding IGF-1 ligand (e.g., 100 ng/mL) for 10 minutes at 37°C.
2. Cell Lysate Preparation: [4]
-
Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to your protein samples (30 µg recommended) to a final 1x concentration and boil at 95°C for 5 minutes.
4. SDS-PAGE and Immunoblotting: [4][9]
-
Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IGF-1Rβ (e.g., Tyr1135/1136) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe for total IGF-1Rβ and a loading control like β-actin or GAPDH.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitor.[7]
1. Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate and allow them to attach and grow for 24 hours.
2. Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for a predetermined duration (e.g., 48 or 72 hours). Include a vehicle-only control.
3. MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Visualizations: Pathways and Workflows
Caption: IGF-1R signaling and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting logic for lack of inhibitor efficacy.
References
- 1. IGF1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Interference from IGF-1R Inhibitor-5 in Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "IGF-1R inhibitor-5." The information provided is designed to help users minimize experimental artifacts and achieve reliable, reproducible results.
Troubleshooting Guides
This section addresses common challenges encountered during experiments with small molecule inhibitors like this compound, offering practical solutions in a user-friendly question-and-answer format.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of the inhibitor. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. 4. Off-target Effects: The observed phenotype may be due to the inhibitor acting on other kinases. | 1. Perform a stability study of the inhibitor in your specific media and conditions. Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments. 2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint. 4. Test the inhibitor's selectivity against a panel of other kinases. Compare the observed phenotype with that of other known inhibitors of the same target. |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[1] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available.[2] 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).[2] |
| Variability between experimental replicates. | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or health. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the inhibitor. | 1. Calibrate pipettes regularly and use a consistent technique for serial dilutions. 2. Standardize cell seeding density and passage number. Regularly check for mycoplasma contamination. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to minimize evaporation. |
| High background signal or non-specific inhibition in biochemical assays. | Compound Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit enzymes. | 1. Visually inspect the compound solution for any cloudiness or precipitate. 2. Perform a concentration-response curve; aggregating compounds often exhibit a steep, non-saturating curve.[3] 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to help disrupt potential aggregates.[3] |
Frequently Asked Questions (FAQs)
Q1: My measured IC50 value for this compound in a cell-based assay is significantly different from the value reported in a biochemical assay. Why?
A1: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors:
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Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[3]
-
ATP Concentration: Biochemical kinase assays are often conducted at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are considerably higher. For ATP-competitive inhibitors, this increased competition within a cellular environment can result in a higher IC50 value.[3][4]
-
Efflux Pumps: Cells can actively transport the inhibitor out through efflux pumps like P-glycoprotein, thereby reducing its effective intracellular concentration.[3]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its intended target.[3]
-
Inhibitor Stability: The inhibitor may be metabolized or degraded by cellular enzymes, leading to a lower active concentration over the course of the experiment.[3]
Q2: How can I determine if the observed effects of this compound are due to off-target activities?
A2: Differentiating between on-target and off-target effects is critical for accurate data interpretation. Here are several strategies to validate your findings:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor that targets IGF-1R but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of your inhibitor. This control should not elicit the desired phenotype if the effect is on-target.[3]
-
Rescue Experiments: If possible, overexpress a resistant mutant of IGF-1R in your cells. If the inhibitor's effect is diminished, it provides strong evidence for on-target activity.
-
Downstream Signaling Analysis: Confirm that the inhibitor blocks the IGF-1R signaling pathway as expected by examining the phosphorylation status of downstream targets like Akt and ERK.
Q3: this compound is not dissolving properly in my aqueous assay buffer. What can I do to improve its solubility?
A3: Poor aqueous solubility is a common challenge with small molecules. Here are some approaches to address this:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a widely used co-solvent for dissolving hydrophobic compounds. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[2][3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer to a range where the compound is more soluble can be effective.
-
Use of Solubilizing Agents: In some cases, low concentrations of non-ionic surfactants or other solubilizing agents can be used, but their compatibility with the specific assay must be thoroughly validated.
Experimental Protocols
Protocol 1: In Vitro IGF-1R Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of IGF-1R kinase inhibition by measuring the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP, providing a sensitive measure of kinase activity.[5][6]
Materials:
-
Recombinant active IGF-1R enzyme
-
IGF-1Rtide peptide substrate (e.g., KKKSPGEYVNIEFG)[6]
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[5]
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified IGF-1R and its peptide substrate in kinase buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for IGF-1R.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular IGF-1R Phosphorylation Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on IGF-1-induced receptor phosphorylation in a cellular context using an in-cell Western or ELISA-based method.[7][8]
Materials:
-
Cells expressing IGF-1R (e.g., MCF-7)
-
This compound
-
Recombinant human IGF-1
-
Serum-free cell culture medium
-
Lysis buffer (e.g., 20 mm Tris-HCl, pH 7.4, 150 mm NaCl, 1% Nonidet P-40 with protease and phosphatase inhibitors)[7]
-
Primary antibodies: anti-IGF-1R (total) and anti-phospho-IGF-1R (tyrosine)
-
Appropriate secondary antibodies (e.g., HRP-conjugated for ELISA, fluorescently-labeled for in-cell Western)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 10-50 ng/mL) for 10-15 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 20 minutes.
-
-
Detection (ELISA-based):
-
Transfer the lysates to an ELISA plate coated with a capture antibody for total IGF-1R.
-
Incubate, wash, and then add a detection antibody specific for phosphorylated IGF-1R.
-
Add a substrate and measure the absorbance.
-
-
Detection (In-Cell Western):
-
Fix and permeabilize the cells in the plate.
-
Incubate with primary antibodies for total and phosphorylated IGF-1R, followed by fluorescently labeled secondary antibodies.
-
Scan the plate using an imaging system.
-
-
Data Analysis: Normalize the phospho-IGF-1R signal to the total IGF-1R signal. Plot the normalized signal against the inhibitor concentration to determine the IC50.
Data Presentation
Table 1: Representative IC50 Values for Various IGF-1R Inhibitors
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | Cell-Based Assay Potency | Reference |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 nM (IGF-1R), 75 nM (IR) | Potent | [9] |
| NVP-AEW541 | IGF-1R, IR | 150 nM (IGF-1R), 140 nM (IR) | Greater potency for IGF-1R | [9] |
| BMS-754807 | IGF-1R, IR | 1.8 nM (IGF-1R), 1.7 nM (IR) | Potent | [9] |
| GSK1838705A | IGF-1R, IR, ALK | 2.0 nM (IGF-1R), 1.6 nM (IR), 0.5 nM (ALK) | Potent | [9] |
| Ceritinib | ALK, IGF-1R, IR | 0.2 nM (ALK), 8 nM (IGF-1R), 7 nM (IR) | Potent | [9] |
Note: The specific IC50 for "this compound" is not publicly available and should be determined empirically.
Mandatory Visualizations
Caption: IGF-1R Signaling Pathways and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Assays.
Caption: Troubleshooting Decision Tree for Assay Issues.
References
- 1. Early drug development of inhibitors of the insulin-like growth factor-I receptor pathway: Lessons from the first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Serine Phosphorylation of the Insulin-like Growth Factor I (IGF-1) Receptor C-terminal Tail Restrains Kinase Activity and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to IGF-1R Inhibitors: Benchmarking Performance and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling hub in cellular growth, proliferation, and survival. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of "IGF-1R inhibitor-5" with other notable IGF-1R inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Overview of Compared Inhibitors
This guide focuses on a comparative analysis of the following small molecule IGF-1R inhibitors:
-
This compound: A compound with limited publicly available data, cited with an IC50 of 6 μM.[1]
-
Linsitinib (OSI-906): A potent, orally bioavailable dual inhibitor of IGF-1R and the Insulin Receptor (IR).[2][3][4]
-
NVP-AEW541: A selective inhibitor of the IGF-1R kinase with demonstrated in vivo antitumor activity.[5]
-
Picropodophyllotoxin (PPP): A potent and selective IGF-1R inhibitor that has shown efficacy in various cancer models.[6][7][8]
Comparative Performance Data
The following tables summarize the quantitative data for each inhibitor, providing a basis for objective comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Inhibitory Activity
| Inhibitor | Target | IC50 | Assay Type |
| This compound | IGF-1R | 6 µM | Not Specified |
| Linsitinib (OSI-906) | IGF-1R | 35 nM | Cell-free assay |
| Insulin Receptor (IR) | 75 nM | Cell-free assay | |
| NVP-AEW541 | IGF-1R | 150 nM | Cell-free assay |
| Insulin Receptor (IR) | 140 nM | Cell-free assay | |
| Picropodophyllotoxin (PPP) | IGF-1R | 1 nM | Cell-free assay |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cell Line | IC50 (Cell Growth Inhibition) | Cellular Target Inhibition |
| Linsitinib (OSI-906) | Various (NSCLC, CRC) | 0.021 - 0.810 µM | Inhibits IGF-1R autophosphorylation (IC50: 0.028 - 0.13 µM) |
| NVP-AEW541 | IGF-IR driven fibrosarcoma cells | 86 nM (IGF-1R) | Inhibits IGF-1R autophosphorylation. 26-fold more selective for IGF-1R over IR in cells. |
| Neuroblastoma cell lines | 0.4 - 6.8 µM | Inhibits IGF-II-mediated IGF-1R and Akt phosphorylation. | |
| Pancreatic cancer cell lines | 0.342 - 2.73 µM | Inhibits ligand-induced phosphorylation of IGF-1R and AKT. | |
| Breast Cancer (MCF-7) | ~1 µM | Decreased phosphorylation of IGF-1R and Akt. | |
| Picropodophyllotoxin (PPP) | Uveal melanoma cell lines | < 0.05 µM | Efficiently blocks IGF-1R activity. |
| Rhabdomyosarcoma (RH30, RD) | ~0.1 µM | Inhibits IGF1R phosphorylation and downstream signaling. | |
| Colorectal Cancer (HCT116) | 0.28 µM (48h) | Induces apoptosis. |
Table 3: In Vivo Efficacy
| Inhibitor | Cancer Model | Dosage | Antitumor Effect |
| Linsitinib (OSI-906) | IGF-1R-driven xenograft | 25 mg/kg | 60% tumor growth inhibition (TGI). |
| IGF-1R-driven xenograft | 75 mg/kg | 100% TGI and 55% regression. | |
| NVP-AEW541 | Neuroblastoma xenografts | 50 mg/kg (oral, twice daily) | Inhibited tumor growth, induced apoptosis, and decreased microvascularization.[9] |
| Picropodophyllotoxin (PPP) | Uveal melanoma xenografts | Not specified (oral) | Total growth inhibition of uveal melanoma xenografts.[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. promega.com [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide: IGF-1R Inhibitor-5 vs. OSI-906
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway presents a critical area of investigation due to its integral role in cell proliferation, survival, and differentiation. This guide provides a detailed, objective comparison between OSI-906 (Linsitinib), a well-documented dual inhibitor of IGF-1R and the Insulin Receptor (IR), and a representative highly selective IGF-1R inhibitor, designated here as "IGF-1R Inhibitor-5." For the purpose of this guide, the experimental data for "this compound" will be represented by NVP-AEW541, a compound noted for its significant selectivity for IGF-1R over IR in cellular assays.
This comparison is intended for researchers, scientists, and drug development professionals to delineate the biochemical potency, cellular activity, and potential therapeutic implications of a dual-inhibition versus a selective-inhibition strategy.
Biochemical and Cellular Potency
A primary distinction between OSI-906 and a selective IGF-1R inhibitor lies in their inhibitory profiles against IGF-1R and the structurally related Insulin Receptor (IR). OSI-906 is a potent dual inhibitor, while NVP-AEW541 ("this compound") demonstrates a preference for IGF-1R, particularly in a cellular context.
| Parameter | OSI-906 (Linsitinib) | "this compound" (NVP-AEW541) |
| Target(s) | Dual IGF-1R / Insulin Receptor (IR) | Predominantly IGF-1R |
| IC50 (IGF-1R, cell-free) | 35 nM[1] | 150 nM[2] |
| IC50 (IR, cell-free) | 75 nM[1] | 140 nM[2] |
| Cellular IC50 (IGF-1R Autophosphorylation) | 28 - 130 nM[1] | 162 nM (MCF-7 cells)[3] |
| Cellular IC50 (IR Autophosphorylation) | Fully inhibits at 1 µM[1] | 2.3 µM (27-fold less potent than for IGF-1R)[3] |
| Antiproliferative EC50 | 210 nM (HT-29), 320 nM (Colo205) | 0.4 - 6.8 µM (neuroblastoma cells)[2] |
The IGF-1R Signaling Pathway
The IGF-1R signaling cascade is a critical driver of cellular growth and survival. Ligand binding to IGF-1R triggers receptor autophosphorylation and the subsequent activation of two major downstream pathways: the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also involved in proliferation and differentiation.[4] Both OSI-906 and "this compound" aim to abrogate these downstream signals by inhibiting the initial receptor phosphorylation event.
In Vivo Antitumor Efficacy
Preclinical xenograft models are crucial for evaluating the in vivo potential of cancer therapeutics. Both OSI-906 and "this compound" (represented by NVP-AEW541) have demonstrated antitumor activity in such models.
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| OSI-906 (Linsitinib) | IGF-1R-driven xenograft | 25 mg/kg, orally, once daily | 60% TGI[1] |
| IGF-1R-driven xenograft | 75 mg/kg, orally, once daily | 100% TGI with 55% regression[1] | |
| "this compound" (NVP-AEW541) | NWT-21 tumor xenograft | 50 mg/kg, orally, twice daily | Abrogation of basal and IGF-I-induced receptor phosphorylation[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize these inhibitors.
Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Purified recombinant IGF-1R or IR kinase domain is incubated with serially diluted concentrations of the inhibitor (OSI-906 or NVP-AEW541).
-
The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and adenosine triphosphate (ATP).
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[1]
Cellular Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of the receptor in a cellular context.
Methodology:
-
Cells expressing the target receptor (e.g., MCF-7 cells for endogenous IGF-1R or engineered cells overexpressing the receptor) are plated.
-
The cells are serum-starved to reduce basal receptor activation.
-
Cells are pre-incubated with various concentrations of the inhibitor.
-
The receptor is then stimulated with its ligand (e.g., IGF-1).
-
Cells are lysed, and the level of phosphorylated receptor is measured, typically by Western blot or ELISA, using an antibody specific for the phosphorylated form of the receptor.
-
The cellular IC50 is calculated based on the concentration-dependent inhibition of receptor phosphorylation.[3]
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
After a prolonged incubation period (typically 72 hours), cell viability is measured.
-
Common methods for assessing viability include the MTT assay (which measures mitochondrial activity) or CellTiter-Glo (which quantifies ATP levels).[5]
-
The EC50 value, the concentration at which a 50% reduction in cell proliferation is observed, is then calculated.
Conclusion
The comparison between OSI-906 and a selective IGF-1R inhibitor like NVP-AEW541 ("this compound") highlights a key strategic question in targeting the IGF-1R pathway: the role of the insulin receptor in cancer cell signaling and potential on-target toxicities.
-
OSI-906 (Linsitinib) , as a dual inhibitor, addresses the potential for signaling redundancy and crosstalk between IGF-1R and IR. This may be particularly advantageous in tumors where IR signaling also contributes to growth and survival. However, the inhibition of IR carries a higher risk of metabolic side effects, such as hyperglycemia.[1]
-
"this compound" (NVP-AEW541) , with its selectivity for IGF-1R, offers a more targeted approach. This could potentially lead to a better safety profile with fewer metabolic disturbances. The trade-off may be a lack of efficacy in tumors that can utilize IR signaling as a bypass mechanism upon IGF-1R inhibition. The 27-fold cellular selectivity for IGF-1R over IR suggests a therapeutic window where IGF-1R can be inhibited with minimal impact on insulin signaling.[3]
Ultimately, the choice between a dual and a selective inhibitor depends on the specific tumor biology, the presence of predictive biomarkers, and the clinical context. This guide provides a foundational comparison to aid researchers in navigating these complex considerations in the development of novel cancer therapies targeting the IGF-1R pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Selected IGF-1R Inhibitors Against Known IGF-1R Mutants
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling protein involved in cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers, making it a key target for therapeutic intervention. While numerous IGF-1R inhibitors have been developed, their efficacy can be compromised by mutations within the receptor that confer resistance. This guide provides a comparative overview of the efficacy of four selected small-molecule IGF-1R inhibitors—Linsitinib (OSI-906), BMS-754807, NVP-AEW541, and Ceritinib (LDK378)—against wild-type and, where data is available, mutant forms of IGF-1R.
Due to the limited availability of direct comparative studies of these specific inhibitors against a comprehensive panel of IGF-1R mutants, this guide synthesizes available data on their potency against wild-type IGF-1R and the closely related Insulin Receptor (IR), discusses known resistance-conferring mutations, and presents detailed experimental protocols for researchers to conduct their own comparative efficacy studies. The entity "IGF-1R inhibitor-5" was not found to be a widely recognized scientific identifier and thus is not specifically addressed.
Inhibitor Overview and Baseline Potency
A baseline understanding of the potency and selectivity of each inhibitor against the wild-type receptor is crucial. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against wild-type IGF-1R and the highly homologous Insulin Receptor (IR).
| Inhibitor | Alias | IGF-1R IC50 (nM) | IR IC50 (nM) | Selectivity (IR/IGF-1R) |
| Linsitinib | OSI-906 | 35[1][2][3] | 75[1][2][3] | ~2.1 |
| BMS-754807 | 1.8[1][4][5] | 1.7[1][4][5] | ~0.94 | |
| NVP-AEW541 | 150 (cell-free), 86 (cell-based)[1][6][7] | 140 (cell-free), 2300 (cell-based)[1][6][7] | ~0.93 (cell-free), ~27 (cell-based)[6][7] | |
| Ceritinib | LDK378 | 8[1] | 7[1] | ~0.88 |
Known IGF-1R Mutations and Their Impact on Inhibitor Efficacy
Mutations in the IGF-1R kinase domain can alter the receptor's conformation and affect inhibitor binding, leading to drug resistance. While extensive data directly comparing the efficacy of the selected inhibitors against a wide range of IGF-1R mutants is scarce, understanding the location and functional consequence of these mutations is critical for interpreting inhibitor sensitivity.
Key regions for mutations include:
-
ATP-binding pocket: Mutations in this region can directly interfere with the binding of ATP-competitive inhibitors.
-
Activation loop: This region undergoes a conformational change upon receptor activation. Mutations here can stabilize the active conformation, potentially reducing the efficacy of inhibitors that bind to the inactive state. Key residues in the activation loop include Tyr1131, Tyr1135, and Tyr1136.
Currently, there is a lack of published, direct comparative IC50 data for Linsitinib, BMS-754807, NVP-AEW541, and Ceritinib against a panel of specific IGF-1R point mutants. Resistance to these inhibitors in preclinical models has often been associated with the activation of bypass signaling pathways rather than the acquisition of direct IGF-1R mutations[8][9]. For instance, resistance to BMS-754807 in a rhabdomyosarcoma model was linked to the upregulation of PDGFRα, while resistance to an IGF-1R antibody was associated with AXL overexpression[10]. Similarly, resistance to NVP-AEW541 has been observed in esophageal cancer cells with RAS mutations, which maintain downstream MAPK signaling[11]. In some breast cancer models, tamoxifen resistance driven by IGF-1R signaling could be reversed by Linsitinib[12][13].
Experimental Protocols
To facilitate further research into the comparative efficacy of IGF-1R inhibitors against various mutants, detailed protocols for key experiments are provided below.
Biochemical IGF-1R Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of wild-type or mutant IGF-1R kinase domains.
Materials:
-
Recombinant human IGF-1R kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[14]
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide substrate like IGF1Rtide)
-
Test inhibitors (e.g., Linsitinib, BMS-754807, NVP-AEW541, Ceritinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant IGF-1R kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IGF-1R Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block IGF-1-induced autophosphorylation of IGF-1R in a cellular context, using cells engineered to express either wild-type or mutant receptors.
Materials:
-
Mammalian cells expressing wild-type or mutant IGF-1R (e.g., HEK293, NIH-3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human IGF-1
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-IGF-1R (e.g., anti-pY1135/1136), anti-total-IGF-1R, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with a fixed concentration of IGF-1 (e.g., 50-100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-IGF-1R antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with anti-total-IGF-1R and loading control antibodies to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of IGF-1R phosphorylation at different inhibitor concentrations and calculate the IC50.
Visualizations
IGF-1R Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Esophageal Cancer Exhibits Resistance to a Novel IGF-1R Inhibitor NVP-AEW541 with Maintained RAS-MAPK Activity | Anticancer Research [ar.iiarjournals.org]
- 12. IGF‐1R pathway activation as putative biomarker for linsitinib therapy to revert tamoxifen resistance in ER‐positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
Validating Target Engagement of IGF-1R Inhibitors in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a critical signaling protein involved in cell growth and survival. Its dysregulation is implicated in various cancers, making it a key target for therapeutic intervention. Validating that a potential drug molecule, such as an "IGF-1R inhibitor," effectively engages its target within a cellular context is a crucial step in the drug discovery pipeline. This guide provides a comparative overview of common experimental methods used to confirm and quantify the target engagement of IGF-1R inhibitors in cells, using established inhibitors as examples.
Key Cellular Target Engagement Assays
Three widely used methods to demonstrate that an inhibitor binds to IGF-1R in cells are Western Blotting, Cellular Thermal Shift Assay (CETSA), and In-Cell Western Assays. Each technique offers distinct advantages and provides complementary information regarding the inhibitor's mechanism of action.
| Assay | Principle | Primary Endpoint | Throughput | Advantages | Disadvantages |
| Western Blot | Measures changes in the phosphorylation status of IGF-1R and its downstream signaling proteins upon inhibitor treatment. | Decrease in p-IGF-1R, p-AKT, p-ERK levels. | Low to Medium | Widely available, provides information on downstream pathway modulation. | Semi-quantitative, labor-intensive. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][2] | Increase in the melting temperature (Tm) of IGF-1R. | Medium to High | Directly measures target binding in a cellular environment without modifying the compound or protein.[1][2] | Requires specific antibodies for detection, optimization of heat shock conditions can be challenging. |
| In-Cell Western (ICW) Assay | A quantitative immunofluorescence-based method performed in microplates to measure protein levels and modifications in fixed cells.[3][4] | Quantification of total and phosphorylated IGF-1R levels. | High | High throughput, good reproducibility, allows for multiplexing.[3] | Requires fixation and permeabilization which may alter protein conformation. |
Comparative Analysis of IGF-1R Inhibitors
To illustrate the application of these assays, we will compare two well-characterized small molecule inhibitors of IGF-1R: Linsitinib (OSI-906) and BMS-536924. Both are potent inhibitors of IGF-1R and the closely related Insulin Receptor (IR).[5][6]
Western Blot Analysis of IGF-1R Pathway Inhibition
Western blotting is a cornerstone technique to demonstrate the functional consequence of inhibitor binding – the suppression of IGF-1R signaling. A typical experiment involves treating cancer cells that express IGF-1R with increasing concentrations of the inhibitor, followed by stimulation with IGF-1 to activate the receptor. Cell lysates are then analyzed by Western blot for the levels of phosphorylated IGF-1R (p-IGF-1R) and downstream signaling molecules like Akt and ERK.
Expected Results: A potent and specific IGF-1R inhibitor will show a dose-dependent decrease in the phosphorylation of IGF-1R, as well as downstream effectors p-Akt and p-ERK, while the total protein levels of IGF-1R, Akt, and ERK remain unchanged.
Quantitative Data from Literature:
| Inhibitor | Cell Line | Treatment Conditions | Effect on p-IGF-1R | Effect on p-Akt | Reference |
| Linsitinib (OSI-906) | HCC-1806 (Breast Cancer) | 0.1, 0.4, 1.6 µM for 24h | Dose-dependent decrease | Dose-dependent decrease | [5] |
| Linsitinib (OSI-906) | HEK293 & MCF7 | 48 hours | Dose-dependent inhibition | Dose-dependent inhibition in HEK293 | [2] |
| BMS-536924 | M059K-R & U87MG-R (Glioblastoma) | 200 and 800 nM for 6h, then IGF-1 stimulation | Significant inhibition of IGF-1R phosphorylation | Not explicitly shown for p-Akt, but pathway is inhibited | [3] |
| BMS-536924 | CD8-IGF-1R-MCF10A | 1 µM for up to 48h | Complete inhibition of receptor phosphorylation | Time-dependent inhibition | [7] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 4-6 hours. Treat the cells with varying concentrations of the IGF-1R inhibitor (e.g., 0.1, 0.5, 1, 5 µM of Linsitinib) or vehicle (DMSO) for 2 hours. Stimulate the cells with 100 ng/mL of recombinant human IGF-1 for 15 minutes.
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IGF-1R (Tyr1135/1136), total IGF-1R, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with the desired concentration of the IGF-1R inhibitor or vehicle for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble IGF-1R at each temperature by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble IGF-1R as a function of temperature. Fit the data to a Boltzmann sigmoidal function to determine the melting temperature (Tm). A positive shift in the Tm in the presence of the inhibitor indicates target engagement.
Detailed Protocol for In-Cell Western (ICW) Assay
-
Cell Culture and Treatment: Seed cells in a 96-well or 384-well plate and allow them to attach. Treat the cells with the inhibitor and/or ligand as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Blocking: Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against total IGF-1R and p-IGF-1R (from different host species for multiplexing) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature. A nuclear stain can be included for normalization.
-
Imaging and Analysis: Wash the plate and scan it using a near-infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity in each well is quantified and normalized to cell number (using the nuclear stain).
Visualizing Cellular Processes
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in target validation.
Caption: IGF-1R signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Dual Targeting of IGF-1R and EGFR: A Synergistic Strategy to Overcome Cancer Therapy Resistance
A Comparison Guide for Researchers and Drug Development Professionals
The development of targeted therapies has revolutionized cancer treatment, with Epidermal Growth Factor Receptor (EGFR) inhibitors showing significant efficacy in various malignancies. However, the emergence of primary and acquired resistance remains a major clinical challenge. A growing body of evidence points to the crosstalk between the Insulin-like Growth Factor-1 Receptor (IGF-1R) and EGFR signaling pathways as a key mechanism of resistance to EGFR-targeted drugs.[1][2] This guide provides a comprehensive comparison of the synergistic effects observed when combining an IGF-1R inhibitor with an EGFR inhibitor, supported by experimental data and detailed protocols. While a specific compound named "IGF-1R inhibitor-5" is not prominently documented in publicly available research, this guide will utilize data from studies on well-characterized IGF-1R inhibitors to illustrate the principles and potential of this combination strategy.
The Rationale for Dual Inhibition
The EGFR and IGF-1R signaling networks are intricately linked, interacting at multiple levels to regulate crucial cellular processes such as proliferation, survival, and apoptosis.[1][2][3] Activation of IGF-1R signaling can compensate for the inhibition of EGFR, leading to sustained downstream signaling through pathways like PI3K/Akt and MAPK/ERK, thereby promoting tumor cell survival and proliferation despite EGFR blockade.[4][5][6] Consequently, the simultaneous inhibition of both receptors presents a rational and promising therapeutic approach to overcome resistance and enhance anti-tumor efficacy.[1][2][4]
Comparative Efficacy of Combination Therapy
Numerous preclinical studies have demonstrated the synergistic anti-cancer effects of combining IGF-1R and EGFR inhibitors across various cancer types, including glioblastoma, esophageal squamous cell carcinoma, adrenocortical carcinoma, and breast cancer.[4][7][8][9] This synergy manifests as enhanced inhibition of cell proliferation, increased induction of apoptosis, and significant cell cycle arrest compared to single-agent treatments.
Quantitative Data Summary
The following tables summarize the synergistic effects observed in preclinical studies where specific IGF-1R and EGFR inhibitors were combined.
Table 1: Synergistic Inhibition of Cell Viability
| Cancer Type | IGF-1R Inhibitor | EGFR Inhibitor | Cell Line(s) | Key Findings | Reference |
| Glioblastoma | OSI-906 (Linsitinib) | Gefitinib, Dacomitinib | Patient-Derived Xenograft Lines | Combination was significantly more effective than either agent alone in all tested lines. | [4] |
| Esophageal Squamous Cell Carcinoma | Linsitinib (OSI-906) | Gefitinib, Lapatinib | KYSE150, KYSE450, KYSE510, TE-7 | Combination synergistically inhibited proliferation. | [7][10] |
| Adrenocortical Carcinoma | NVP-AEW541 | Erlotinib | H295R, SW13 | Combination significantly inhibited cell viability compared to single agents. | [9] |
| Breast Cancer | AG1024 | Gefitinib | MDA468, MDA231, SK-BR-3, MCF-7 | Additive-to-synergistic effect on cell growth inhibition. | [8] |
Table 2: Enhanced Induction of Apoptosis
| Cancer Type | IGF-1R Inhibitor | EGFR Inhibitor | Cell Line(s) | Key Findings | Reference |
| Glioblastoma | OSI-906 (Linsitinib) | Gefitinib | Patient-Derived Xenograft Lines | Induction of apoptosis required concurrent inhibition of both EGFR and InsR/IGF1R. | [4] |
| Esophageal Squamous Cell Carcinoma | Linsitinib (OSI-906) | Gefitinib, Lapatinib | KYSE150, KYSE450, KYSE510, TE-7 | Combination induced marked cell apoptosis. | [7][10] |
| Adrenocortical Carcinoma | NVP-AEW541 | Erlotinib | H295R, SW13 | Combination induced apoptosis by blocking phosphorylation of MEK/ERK and AKT. | [9] |
| Breast Cancer | AG1024 | Gefitinib | MDA468, MDA231, SK-BR-3, MCF-7 | Combination resulted in higher levels of apoptosis than gefitinib alone. | [8] |
Signaling Pathway Interactions
The synergistic effect of dual IGF-1R and EGFR inhibition stems from the blockade of key downstream signaling pathways that are common to both receptors. The following diagram illustrates the crosstalk and the points of inhibition.
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Preparation: Plate cells and treat with inhibitors as described for the cell viability assay.
-
Harvesting: After treatment, harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathway activation.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-IGF-1R, p-Akt, p-ERK, total Akt, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The dual inhibition of IGF-1R and EGFR represents a compelling strategy to overcome resistance to EGFR-targeted therapies. The synergistic effects observed in numerous preclinical studies highlight the potential of this combination to improve patient outcomes. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance this promising therapeutic approach. Further clinical investigation is warranted to translate these preclinical findings into effective cancer treatments.[7][10]
References
- 1. Crosstalk between epidermal growth factor receptor- and insulin-like growth factor-1 receptor signaling: implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. InsR/IGF1R pathway mediates resistance to EGFR inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IGF-1R antagonists and how do they work? [synapse.patsnap.com]
- 6. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of insulin-like growth factor-1 receptor signaling enhances growth-inhibitory and proapoptotic effects of gefitinib (Iressa) in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Dual Inhibition of EGFR and IGF-1R Signaling Leads to Enhanced Antitumor Efficacy against Esophageal Squamous Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of IGF-1R Inhibitors in Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical mediator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers and a key mechanism of resistance to conventional chemotherapies and targeted agents. Consequently, inhibiting IGF-1R has emerged as a promising therapeutic strategy. This guide provides a comparative overview of the performance of selected IGF-1R inhibitors in resistant cancer cell lines.
It is important to note that "IGF-1R inhibitor-5" is a placeholder designation, as this specific name does not correspond to a known compound in publicly available scientific literature. Therefore, this guide will focus on the performance of well-characterized and clinically relevant IGF-1R inhibitors, including small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.
Introduction to IGF-1R Inhibition in Cancer Resistance
The IGF-1R pathway, upon activation by its ligands IGF-1 and IGF-2, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways promote cell growth, proliferation, and inhibit apoptosis (programmed cell death).[1] In cancer, overexpression or constitutive activation of IGF-1R can lead to resistance to therapeutic agents by providing potent survival signals that counteract the cytotoxic effects of drugs.[2]
IGF-1R inhibitors are broadly categorized into two main classes:
-
Monoclonal Antibodies (mAbs): These agents, such as figitumumab and cixitumumab, bind to the extracellular domain of IGF-1R, preventing ligand binding and inducing receptor internalization and degradation.[3]
-
Tyrosine Kinase Inhibitors (TKIs): Small molecules like BMS-754807 and OSI-906 (linsitinib) penetrate the cell membrane and bind to the intracellular kinase domain of the receptor, inhibiting its enzymatic activity and blocking downstream signaling.[4][5]
This guide will compare representatives from both classes based on their performance in cancer cell lines exhibiting resistance to standard therapies.
Comparative Performance of IGF-1R Inhibitors
The following tables summarize the in vitro efficacy of selected IGF-1R inhibitors against various resistant cancer cell lines. Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Performance of Small Molecule IGF-1R Tyrosine Kinase Inhibitors
| Inhibitor | Cancer Cell Line | Resistance Profile | IC50 Value | Key Findings & Effects | Reference |
| BMS-754807 | A549 (NSCLC) | Intrinsically resistant to some chemotherapies | 1.08 µM | Induced apoptosis and inhibited proliferation. Reduced phosphorylation of IGF-1R/IR and AKT. | [6] |
| NCI-H358 (NSCLC) | Intrinsically resistant to some chemotherapies | 0.76 µM | Induced apoptosis. Reduced phosphorylation of IGF-1R/IR and AKT. | [6] | |
| Rh41 (Rhabdomyosarcoma) | Not specified | 7 nM | Caused apoptosis, as shown by an increase in sub-G1 fraction and cleavage of PARP and Caspase 3. | [4][7] | |
| OSI-906 (Linsitinib) | Various Solid Tumors | Advanced, refractory | Not specified | Showed antiproliferative effects in a variety of tumor cell lines and antitumor activity in xenograft models. | [5][8] |
Table 2: Performance of Anti-IGF-1R Monoclonal Antibodies
| Inhibitor | Cancer Cell Line | Resistance Profile | IC50 / Effect | Key Findings & Effects | Reference |
| Figitumumab (CP-751,871) | BT474 (Breast Cancer) | HER2-overexpressing | Synergistic with HER2 inhibitors | Showed synergistic anti-proliferative and apoptosis-inducing effects when combined with trastuzumab or neratinib. | [9] |
| MCF7 (Breast Cancer) | HER2-normal | Synergistic with HER2 inhibitors | Demonstrated synergistic anti-tumor effects in a xenograft model when combined with trastuzumab. | [9] | |
| Cixutumumab (IMC-A12) | CHLA-9 (Ewing's Sarcoma) | Not specified | 49.31 nM | Inhibited cell growth. | [10] |
| TC-71 (Ewing's Sarcoma) | Not specified | 0.66 nM | Inhibited cell growth. | [10] | |
| Rh41 (Rhabdomyosarcoma) | Not specified | 0.04 nM | Inhibited cell growth. | [10] | |
| Various Pediatric Solid Tumors | Not specified | Variable | Antitumor activity in xenograft models was inversely correlated with the expression of the insulin receptor (IR), suggesting IR as a resistance mechanism. | [11][12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the experimental approaches used to evaluate them, the following diagrams illustrate the IGF-1R signaling pathway and a typical workflow for inhibitor testing.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Facebook [cancer.gov]
- 4. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BMS-754807 is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo studies of the combination of IGF1R inhibitor figitumumab (CP-751,871) with HER2 inhibitors trastuzumab and neratinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Intrinsic Resistance to Cixutumumab is Conferred by Distinct Isoforms of the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gccri.uthscsa.edu [gccri.uthscsa.edu]
Head-to-Head Comparison: Small Molecule IGF-1R Inhibitors Versus Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a well-established hallmark of numerous cancers, making it a prime therapeutic target. This guide provides an objective, data-driven comparison of two major classes of IGF-1R inhibitors: small molecule tyrosine kinase inhibitors (TKIs), exemplified by PQ401 and linsitinib, and monoclonal antibodies (mAbs).
Executive Summary
Small molecule inhibitors and monoclonal antibodies employ fundamentally different mechanisms to disrupt IGF-1R signaling, leading to significant variations in their therapeutic profiles. Small molecules like PQ401 and linsitinib act intracellularly, targeting the ATP-binding site of the kinase domain. A key advantage of this class is the potential for dual inhibition of both IGF-1R and the highly homologous Insulin Receptor (IR), which may circumvent resistance mechanisms mediated by IR upregulation.[1] In contrast, monoclonal antibodies bind to the extracellular domain of IGF-1R, sterically hindering ligand binding and often inducing receptor internalization and degradation.[1] While highly specific for IGF-1R, this specificity can be a double-edged sword, as it does not address compensatory signaling through the Insulin Receptor.[1][2]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for representative small molecule inhibitors and monoclonal antibodies targeting the IGF-1R pathway. It is important to note that these values are compiled from various preclinical studies and experimental conditions, and therefore should be interpreted with an understanding of their context.
Table 1: In Vitro Potency of IGF-1R Inhibitors
| Parameter | Small Molecule Inhibitors | Monoclonal Antibodies |
| Target | Intracellular Tyrosine Kinase Domain (IGF-1R and often IR)[1][3] | Extracellular Ligand-Binding Domain (IGF-1R specific)[1] |
| Compound | PQ401 | Linsitinib (OSI-906) |
| IC50 (Cell-Free Kinase Assay) | <1 µM (IGF-1R)[3] | 35 nM (IGF-1R), 75 nM (IR)[3][4] |
| IC50 (Cellular Autophosphorylation) | 12.0 µM (MCF-7 cells)[3][5] | Inhibition at 0.1-1.6 µM (HCC-1806 cells)[3] |
| IC50 (Cell Proliferation) | 6 µM (MCF-7 cells)[1][5] | 0.381 µM (SUNE-1 cells)[3] |
Table 2: In Vivo Efficacy of IGF-1R Inhibitors
| Parameter | Small Molecule Inhibitors | Monoclonal Antibodies |
| Compound | PQ401 | Linsitinib (OSI-906) |
| Model | Mouse xenograft (MCNeuA breast cancer)[5] | Mouse xenograft (thyroid eye disease model)[6][7] |
| Dosage | 50 or 100 mg/kg, i.p., 3x/week[5] | Oral administration[6][7] |
| Efficacy | Significant dose-dependent reduction in tumor growth. 100 mg/kg resulted in 80% growth inhibition compared to control.[5] | Attenuated disease development and progression.[6][7] |
Mechanism of Action: A Tale of Two Inhibitors
Small molecule inhibitors and monoclonal antibodies target the IGF-1R pathway at different points, as illustrated in the signaling pathway diagram below.
Caption: IGF-1R signaling and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used to compare small molecule inhibitors and monoclonal antibodies.
IGF-1R Kinase Inhibition Assay (Cell-Free)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the isolated IGF-1R.
-
Enzyme and Substrate Preparation : Recombinant constitutively active IGF-1R kinase domain is used as the enzyme. A generic tyrosine-containing substrate, such as poly(Glu, Tyr)4:1, is coated onto microplate wells.[8]
-
Inhibitor Incubation : The kinase domain is incubated with varying concentrations of the test compound (e.g., PQ401 or linsitinib) in a reaction buffer containing MgCl2, MnCl2, and DTT for a defined period (e.g., 20 minutes at 22°C).[3]
-
Kinase Reaction Initiation : The reaction is initiated by the addition of ATP. The plate is incubated to allow for substrate phosphorylation (e.g., 1 hour at 37°C).[8]
-
Detection : The level of substrate phosphorylation is quantified. In an ELISA-based format, an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric substrate. The absorbance is read, and the IC50 value is calculated as the concentration of inhibitor that reduces enzyme activity by 50%.[8] Alternatively, assays like ADP-Glo™ measure the amount of ADP produced, which correlates with kinase activity.[9]
Cellular IGF-1R Autophosphorylation Assay
This assay evaluates the ability of an inhibitor to block IGF-1R activation within a cellular context.
-
Cell Culture and Serum Starvation : Cancer cells expressing IGF-1R (e.g., MCF-7 or HCC-1806) are cultured to sub-confluency and then serum-starved for several hours to reduce basal receptor activation.
-
Inhibitor Treatment : Cells are pre-treated with various concentrations of the inhibitor for a specified time (e.g., 24 hours for linsitinib).[3]
-
Ligand Stimulation : Cells are stimulated with a short pulse of IGF-1 to induce receptor autophosphorylation.
-
Cell Lysis and Western Blotting : Cells are lysed, and protein concentrations are normalized. Cell lysates are subjected to SDS-PAGE and transferred to a membrane. Western blotting is performed using primary antibodies specific for phosphorylated IGF-1R (p-IGF-1R) and total IGF-1R.
-
Quantification : Band intensities are quantified, and the ratio of p-IGF-1R to total IGF-1R is calculated to determine the extent of inhibition at each inhibitor concentration, allowing for IC50 determination.[10]
Cell Viability and Proliferation Assay (e.g., MTT or CyQuant)
This assay measures the effect of the inhibitors on the growth and viability of cancer cells.
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : The culture medium is replaced with a medium containing various concentrations of the inhibitor or monoclonal antibody. Cells are incubated for a period of 1 to 3 days.[3]
-
Quantification :
-
MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is solubilized, and the absorbance is measured.
-
CyQuant Assay : This assay measures the nucleic acid content in each well, which is proportional to the cell number.[3]
-
-
Analysis : Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation : Human cancer cells (e.g., U87MG glioma or MCNeuA breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID mice).[11]
-
Tumor Growth and Treatment Initiation : Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Inhibitor Administration : The small molecule inhibitor (e.g., PQ401) is administered, often via intraperitoneal injection or oral gavage, on a defined schedule (e.g., three times a week).[5] Monoclonal antibodies are typically administered intravenously or intraperitoneally.
-
Tumor Measurement : Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Endpoint and Analysis : The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated by comparing the average tumor volume of the treated groups to the control group.
Caption: Workflow for comparing IGF-1R inhibitors.
Conclusion
Both small molecule inhibitors and monoclonal antibodies demonstrate anti-cancer activity by targeting the IGF-1R pathway. The choice between these modalities depends on the specific therapeutic strategy. Small molecule inhibitors like PQ401 and linsitinib offer the advantages of oral bioavailability and the potential for dual IGF-1R/IR inhibition, which may combat certain resistance mechanisms.[1][2] Monoclonal antibodies provide high target specificity, which can minimize off-target effects related to IR inhibition. However, this specificity may also be a limitation in tumors that can upregulate compensatory signaling pathways. Further head-to-head preclinical and clinical studies are essential to fully elucidate the comparative efficacy and safety of these two important classes of IGF-1R inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease [frontiersin.org]
- 7. Linsitinib, an IGF-1R inhibitor, attenuates disease development and progression in a model of thyroid eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. PQ401, an IGF-1R inhibitor, induces apoptosis and inhibits growth, proliferation and migration of glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to IGF-1R Inhibitor Specificity
For researchers, scientists, and drug development professionals, the precise targeting of protein kinases is a cornerstone of modern therapeutic development. This guide provides a comparative analysis of the kinase specificity of a representative Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitor, here exemplified by Linsitinib (OSI-906), against other notable IGF-1R inhibitors, BMS-754807 and NVP-AEW541. The data presented is compiled from publicly available biochemical assay results to facilitate an objective comparison.
The insulin-like growth factor 1 receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Its dysregulation is implicated in various cancers, making it a key target for anti-cancer therapies. However, the high degree of homology between the kinase domain of IGF-1R and the Insulin Receptor (InsR) presents a significant challenge in developing highly selective inhibitors.[2] This guide explores the specificity profiles of three small molecule inhibitors against a panel of kinases to inform target validation and preclinical development.
Comparative Kinase Inhibition Profiles
The inhibitory activity of Linsitinib (OSI-906), BMS-754807, and NVP-AEW541 was assessed against IGF-1R and the closely related InsR. Furthermore, data on their activity against a broader panel of kinases are presented to provide a more comprehensive view of their selectivity.
| Kinase Target | Linsitinib (OSI-906) | BMS-754807 | NVP-AEW541 |
| IGF-1R | IC50: 35 nM[3] | IC50: 1.8 nM[4] | IC50: 150 nM (in vitro)[5] / 86 nM (cellular)[6] |
| InsR | IC50: 75 nM[3] | IC50: 1.7 nM[4] | IC50: 140 nM (in vitro)[5] / 2.3 µM (cellular)[6] |
| IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. |
Table 1: Comparative Potency against Primary Targets
Linsitinib and BMS-754807 demonstrate potent, dual inhibition of both IGF-1R and InsR.[3][4] In contrast, NVP-AEW541 shows a greater selectivity for IGF-1R over InsR in cellular assays, a distinction that is less pronounced in biochemical assays.[5][6]
Off-Target Activity
To understand the broader specificity, the inhibitors were profiled against a panel of other kinases. The following table summarizes the known off-target activities with significant inhibition.
| Inhibitor | Significant Off-Target Kinases | IC50 (nM) |
| BMS-754807 | Met | 6[7] |
| TrkA | 7[7] | |
| TrkB | 4[7] | |
| Aurora A | 9[7] | |
| Aurora B | 25[7] | |
| RON | 44[7] | |
| Linsitinib (OSI-906) | GSK-3β, CAMKK2 | Data from kinome scan, specific IC50 not provided in snippets[8] |
| NVP-AEW541 | Limited off-target data available in search results. | - |
| This table is not an exhaustive list of all kinases tested but highlights significant off-target interactions reported in the search results. |
Table 2: Notable Off-Target Kinase Inhibition
Kinome scan data reveals that both Linsitinib and BMS-754807 exhibit some off-target activities.[8] For instance, BMS-754807 also potently inhibits other receptor tyrosine kinases like Met and Trk family members, as well as the Aurora kinases.[7] Linsitinib has been shown to interact with GSK-3β and CAMKK2.[8] Comprehensive kinome scan data for NVP-AEW541 was not available in the provided search results, though it is generally reported to be highly selective for IGF-1R, particularly in cellular contexts.[6]
Signaling Pathways and Experimental Workflows
To contextualize the importance of inhibitor specificity, it is crucial to understand the downstream signaling pathways regulated by IGF-1R and the experimental methods used to determine inhibitor potency and selectivity.
IGF-1R Signaling Pathway
Upon binding of its ligand (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation, initiating two primary signaling cascades: the PI3K/AKT/mTOR pathway, which is central to cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also involved in cell growth and differentiation.[1][9]
Caption: Simplified IGF-1R Signaling Cascade
Experimental Workflow: Kinase Inhibition Assay
The determination of inhibitor specificity and potency is typically achieved through in vitro kinase assays. A common workflow involves the incubation of the kinase, a substrate, ATP (the phosphate donor), and the inhibitor, followed by the detection of substrate phosphorylation.
Caption: General Kinase Inhibition Assay Workflow
Experimental Protocols
The data presented in this guide were generated using various established kinase assay platforms. Below are summaries of the common methodologies.
Biochemical Kinase Assays (General Protocol)
Biochemical assays for kinase inhibition are typically performed in 384-well plates. The reactions contain the recombinant kinase, a peptide substrate, ATP, and the test compound at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature for a set period, typically 60 minutes. The amount of phosphorylated substrate is then quantified.[4]
-
ELISA-based Assays : In this format, the substrate is bound to the surface of the assay plate. After the kinase reaction, a phosphorylation-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. The amount of bound antibody, and thus the extent of phosphorylation, is determined by adding a substrate for the conjugated enzyme and measuring the resulting absorbance.[10]
-
Radiometric Assays : These assays use radioactively labeled ATP (e.g., ³²P-ATP). After the kinase reaction, the phosphorylated substrate is separated from the unreacted ATP, and the amount of incorporated radioactivity is measured to determine kinase activity.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®) : This method uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that competes with the inhibitor for the ATP binding site. When the tracer is bound to the kinase, FRET occurs between the europium donor and the fluorescent acceptor on the tracer. An inhibitor will displace the tracer, leading to a loss of FRET signal. This change in FRET is used to quantify the inhibitor's potency.[10]
Kinome Scanning Platforms
To assess the selectivity of inhibitors across the human kinome, high-throughput screening platforms are employed.
-
Reaction Biology Corporation's Kinase HotSpot℠ Platform : This platform screens compounds against a large panel of recombinant human protein kinases. The activity is typically measured using a radiometric assay with ³²P-ATP.[8]
-
ProfilerPro™ Kinase Selectivity Assay Kit : This kit-based approach allows for the profiling of inhibitors against a panel of kinases in a single experiment, often using an ELISA-based detection method.[10]
Conclusion
The selection of an appropriate IGF-1R inhibitor for research or therapeutic development requires careful consideration of its potency and, critically, its selectivity profile. While potent inhibition of IGF-1R is the primary goal, off-target activities can lead to unforeseen biological effects and potential toxicities. Linsitinib (OSI-906) and BMS-754807 are potent dual inhibitors of IGF-1R and InsR, with BMS-754807 also showing activity against other kinases such as Met and Aurora kinases. NVP-AEW541, on the other hand, exhibits greater cellular selectivity for IGF-1R over InsR. This comparative guide, based on available experimental data, provides a framework for researchers to evaluate these and other IGF-1R inhibitors for their specific research needs. A thorough understanding of an inhibitor's kinome-wide interaction profile is essential for the successful translation of preclinical findings to the clinic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A highly selective dual insulin receptor (IR)/insulin-like growth factor 1 receptor (IGF-1R) inhibitor derived from an extracellular signal-regulated kinase (ERK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo antitumor activity of NVP-AEW541-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
Confirming On-Target Effects of IGF-1R Inhibitors: A Comparative Guide with siRNA
For researchers engaged in drug discovery and development, confirming that a pharmacological inhibitor acts on its intended target is a critical step. This guide provides a comparative framework for validating the on-target effects of an Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitor, exemplified here as "IGF-1R Inhibitor-5," by benchmarking its performance against the highly specific method of small interfering RNA (siRNA)-mediated gene knockdown.
The insulin-like growth factor 1 receptor is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2] Dysregulation of the IGF-1R pathway is implicated in the progression of various cancers, making it a key therapeutic target.[3]
This guide presents quantitative data from studies on established IGF-1R inhibitors, Linsitinib (OSI-906) and NVP-AEW541, to serve as a practical reference for comparing the efficacy and specificity of novel inhibitory compounds.
Data Presentation: Inhibitor vs. siRNA
To objectively assess the on-target effects of a putative IGF-1R inhibitor, its biochemical and cellular activities must be compared with the effects of directly reducing IGF-1R protein levels via siRNA. The following tables summarize key performance indicators for established inhibitors and the expected outcomes from siRNA experiments.
Table 1: Biochemical Potency of Selected IGF-1R Inhibitors
| Compound | Target(s) | IC50 (Cell-Free Assay) |
| Linsitinib (OSI-906) | IGF-1R, Insulin Receptor (IR) | 35 nM (IGF-1R), 75 nM (IR)[1][4] |
| NVP-AEW541 | IGF-1R, Insulin Receptor (IR) | 150 nM (IGF-1R), 140 nM (IR)[1] |
IC50: The half-maximal inhibitory concentration, indicating the potency of the inhibitor.
Table 2: Cellular Effects of IGF-1R Inhibition vs. siRNA Knockdown
| Method of Inhibition | Effect on IGF-1R Protein | Effect on Downstream Signaling (p-Akt, p-ERK) | Effect on Cell Viability |
| Linsitinib (OSI-906) | No change in total protein levels[5] | Dose-dependent decrease in phosphorylation[5][6] | Inhibition of proliferation (EC50: 0.021-0.810 µM in various cancer cell lines)[7] |
| IGF-1R siRNA | Significant decrease in total protein levels[5] | Decrease in phosphorylation corresponding to protein knockdown[5][8] | Significant decrease in cell viability (e.g., 28-40% reduction in HEK293 cells)[5] |
Mandatory Visualizations
Visualizing the targeted pathway and the experimental process is essential for clarity and reproducibility.
Caption: IGF-1R signaling and points of inhibition.
Caption: Workflow for comparing IGF-1R inhibitors.
Experimental Protocols
Detailed and consistent methodologies are crucial for generating reliable comparative data.
siRNA Transfection and IGF-1R Knockdown
This protocol is designed to specifically reduce the expression of IGF-1R in a chosen cell line.
-
Cell Seeding: Plate cells (e.g., HEK293, MCF-7) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection. Use antibiotic-free normal growth medium.
-
siRNA-Lipid Complex Preparation:
-
Solution A: Dilute 10-20 nM of IGF-1R specific siRNA or a non-targeting control siRNA into a serum-free medium (e.g., Opti-MEM®).
-
Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into the serum-free medium.
-
Combine Solution A and B, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Aspirate the growth medium from the cells and wash once with serum-free medium. Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.
-
Post-Transfection: Add antibiotic-containing normal growth medium and return cells to the incubator.
-
Analysis: Harvest cells at 24, 48, and 72 hours post-transfection for analysis by qPCR (to confirm mRNA knockdown) and Western blot (to confirm protein knockdown).
Quantitative Real-Time PCR (qPCR) for IGF-1R mRNA
This assay quantifies the extent of siRNA-mediated gene silencing at the mRNA level.
-
RNA Extraction: Isolate total RNA from siRNA-treated and control cells using a suitable kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for IGF-1R, and the synthesized cDNA. Use a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Run the reaction on a real-time PCR system with a standard cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).[9]
-
-
Data Analysis: Calculate the relative expression of IGF-1R mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting siRNA control.
Western Blot for Protein Expression and Phosphorylation
This protocol assesses the impact of the inhibitor and siRNA on total IGF-1R protein levels and the activation state of its downstream effectors.
-
Cell Lysis: After treatment with the inhibitor or siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against Total IGF-1R, Phospho-IGF-1R (Tyr1135/1136), Phospho-Akt (Ser473), Total Akt, and β-actin (as a loading control).[2][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software.[10]
MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity to determine the effect of IGF-1R inhibition on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the IGF-1R inhibitor or transfect with siRNA as previously described. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 or EC50 value for the inhibitor.
By systematically applying these protocols and comparing the resulting quantitative data, researchers can rigorously validate the on-target effects of novel IGF-1R inhibitors, ensuring a solid foundation for further preclinical and clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IGF1R Derived PI3K/AKT Signaling Maintains Growth in a Subset of Human T-Cell Acute Lymphoblastic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF1R and HIF-1α Gene Silencing Inhibits Cancer Cell Growth [ijdrug.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling IGF-1R Inhibitor-5
Essential guidance for the safe laboratory use of IGF-1R inhibitor-5, a potent tyrosine kinase inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal, based on general safety protocols for potent, research-grade kinase inhibitors and available data for similar compounds like IGF-1R Inhibitor, PPP. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound, based on established safety protocols for similar potent kinase inhibitors.[1][2][3]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Experimentation
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[4] For long-term stability, refer to the manufacturer's recommendations, which often suggest storage at -20°C or -80°C, especially for solutions.[5][6] The storage area should be clearly labeled as containing a potent compound.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Managing Hazardous Waste
All waste contaminated with this compound must be treated as hazardous, cytotoxic waste.[1][7][8]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated PPE (gloves, disposable lab coats), weigh boats, and consumables. |
| Liquid Waste | Collect in a dedicated, labeled, and sealed hazardous waste container. Do not dispose of down the drain. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
Note: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidelines.
Understanding the Mechanism: The IGF-1R Signaling Pathway
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[7] Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, triggering a cascade of downstream signaling events. The two major signaling pathways activated by IGF-1R are the PI3K/Akt and the Ras/MAPK pathways.[8] this compound presumably blocks the kinase activity of the receptor, thereby inhibiting these downstream signals and potentially inducing apoptosis in cancer cells.[5]
Experimental Protocol: A General Workflow for Using this compound
The following provides a detailed methodology for a typical experiment involving the use of a chemical inhibitor in a cell-based assay.
Stock Solution Preparation
-
Solvent Selection: Most kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Dose-Response Experiment
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the cell line and experiment duration. Allow the cells to adhere and grow overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound in cell culture media. Remove the old media from the cells and add the media containing the different inhibitor concentrations. Include a vehicle control (media with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform an assay to measure the desired biological effect, such as cell viability (e.g., MTT or CellTiter-Glo assay), apoptosis (e.g., caspase activity assay), or target inhibition (e.g., Western blot for phosphorylated proteins in the IGF-1R pathway).
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. acewaste.com.au [acewaste.com.au]
- 8. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
